4-(2-Hydroxyethoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOQCISMESWUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of 4-(2-Hydroxyethoxy)benzonitrile
Technical Whitepaper: Molecular Characterization and Synthetic Utility of 4-(2-Hydroxyethoxy)benzonitrile
Executive Summary
4-(2-Hydroxyethoxy)benzonitrile (CAS 57928-96-8 ) represents a critical bifunctional building block in the synthesis of liquid crystalline materials and pharmaceutical intermediates. Characterized by a rigid benzonitrile core coupled with a flexible hydroxyethyl ether tail, this molecule offers dual reactivity: nucleophilic substitution potential at the hydroxyl group and transformation versatility at the cyano group (e.g., hydrolysis to acids, reduction to amines, or cyclization to tetrazoles).[1]
This guide provides a definitive technical analysis of the molecule's structure, validated physiochemical properties, and optimized synthetic protocols.[1] It specifically addresses the common nomenclature confusion between the ethoxy and ethyl congeners to ensure precise procurement and application.
Molecular Identity & Physiochemical Properties
Precise identification is paramount in chemical sourcing. A frequent error in the field is confusing 4-(2-Hydroxyethoxy )benzonitrile with 4-(2-Hydroxyethyl )benzonitrile (CAS 69395-13-7). The former contains an ether linkage essential for mesogenic flexibility, while the latter possesses a direct alkyl attachment.[1]
Table 1: Core Physiochemical Data
| Property | Specification | Technical Notes |
| IUPAC Name | 4-(2-Hydroxyethoxy)benzonitrile | Also known as 2-(4-Cyanophenoxy)ethanol |
| CAS Registry | 57928-96-8 | Critical Check: Do not confuse with 69395-13-7 |
| Molecular Formula | C | |
| Molecular Weight | 163.17 g/mol | Average mass |
| Monoisotopic Mass | 163.0633 Da | For High-Res MS calibration |
| Melting Point | 87.5 – 89.0 °C | Recrystallized from benzene/ethanol |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Structural Elucidation (Spectroscopy)
To validate the integrity of the synthesized or purchased compound, the following spectroscopic signatures must be confirmed. The coexistence of the nitrile and hydroxyl functionalities creates a distinct fingerprint.
Infrared Spectroscopy (FT-IR)
-
Nitrile (–C≡N): A sharp, characteristic absorption band at 2220–2230 cm⁻¹ .[1] This confirms the integrity of the cyano group during etherification.
-
Hydroxyl (–OH): A broad band centered around 3300–3500 cm⁻¹ , indicating the terminal alcohol.[1]
-
Ether (Ar–O–R): Strong stretching vibrations at 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric), confirming the formation of the phenoxy linkage.[1]
Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆)
-
Aromatic Region: Two doublets (AA'BB' system) centered at δ 7.75 (2H, d) and δ 7.10 (2H, d) .[1] The downfield shift of the ortho-protons relative to the cyano group reflects its electron-withdrawing nature.
-
Aliphatic Region:
Synthetic Pathways & Process Optimization
Two primary routes exist for synthesis: the traditional Williamson Ether Synthesis and the Green Chemistry route using Ethylene Carbonate. The latter is preferred for industrial scale-up due to the avoidance of halogenated alkylating agents.
Workflow Visualization
Figure 1: Catalytic synthesis pathway via ethylene carbonate ring-opening.
Detailed Protocol: The Carbonate Route (Recommended)
Rationale: This method avoids the use of 2-chloroethanol (highly toxic) and minimizes halide waste.
-
Reagent Loading: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 4-Hydroxybenzonitrile (11.9 g, 100 mmol) and Ethylene Carbonate (9.7 g, 110 mmol) .
-
Catalysis: Add Potassium Carbonate (0.7 g, 5 mol%) and a phase transfer catalyst such as Tetrabutylammonium bromide (TBAB, 1.0 g) .[1]
-
Solvent System: Dissolve in DMF (50 mL) . Note: DMF promotes the nucleophilic attack of the phenoxide ion.[1]
-
Reaction: Heat the mixture to 130–140°C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting phenol spot (Rf ~0.[1]6) should disappear.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield white needles.
Applications in Drug Development & Materials
Liquid Crystal Mesogens
The 4-(2-hydroxyethoxy)benzonitrile moiety acts as a "rigid-flexible" core. The terminal hydroxyl group allows for esterification with long-chain carboxylic acids, creating rod-like molecules (calamitic liquid crystals) that exhibit nematic phases.[1] The nitrile group provides a strong longitudinal dipole moment, essential for electro-optical switching.[1]
Pharmaceutical Intermediates
This compound serves as a precursor for:
-
Tetrazole Derivatives: Reaction of the nitrile group with sodium azide yields lipophilic tetrazoles (bioisosteres of carboxylic acids), common in antihypertensive research (sartan class analogs).[1]
-
Alkoxy-benzonitrile Drugs: Used in the synthesis of specific aromatase inhibitors where the ether linkage provides metabolic stability compared to ester linkages.
References
-
Sigma-Aldrich. 4-(2-Hydroxyethoxy)benzonitrile Product Specification & CAS Verification.[8][9]Link[1]
-
ChemicalBook. CAS 57928-96-8 Physical Properties and Safety Data.Link[1]
-
National Institute of Standards and Technology (NIST). Benzonitrile, 4-hydroxy- (Precursor Data).Link[1]
-
PubChem. Compound Summary: 4-(2-Hydroxyethoxy)benzonitrile.[8][9][10]Link[1]
Sources
- 1. 4-(2-Hydroxybenzylideneamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Sciencemadness Discussion Board - p-hydroxybenzonitrile synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. ujconline.net [ujconline.net]
- 5. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 6. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 7. cacheby.com [cacheby.com]
- 8. 4-(2-bromoacetyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-(2-bromoacetyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 10. PubChemLite - 4-(2-hydroxyethoxy)benzonitrile (C9H9NO2) [pubchemlite.lcsb.uni.lu]
Thermodynamic Solvation and Solubility Profile of 4-(2-Hydroxyethoxy)benzonitrile in Polar Aprotic Solvents: A Methodological Whitepaper
Executive Summary
The rational design of chemical processes and active pharmaceutical ingredient (API) formulations relies heavily on precise solubility data. 4-(2-Hydroxyethoxy)benzonitrile (CAS No.: 57928-96-8) is a highly versatile, bifunctional building block utilized extensively in organic synthesis and materials science . This whitepaper provides an in-depth technical analysis of its solubility profile in polar aprotic solvents. By bridging theoretical thermodynamic models (Hansen Solubility Parameters) with a rigorously designed, self-validating empirical protocol, this guide equips researchers with the mechanistic understanding necessary to optimize solvation workflows.
Structural and Thermodynamic Profiling
To understand the solubility of 4-(2-Hydroxyethoxy)benzonitrile, we must first deconstruct its molecular architecture. The molecule features a rigid, highly polar benzonitrile core para-substituted with a flexible 2-hydroxyethoxy chain.
This creates a complex solvation demand:
-
The Cyano Group (-CN): A strong dipole and hydrogen-bond acceptor.
-
The Ether Linkage (-O-): A secondary hydrogen-bond acceptor with conformational flexibility.
-
The Terminal Hydroxyl (-OH): A potent hydrogen-bond donor and acceptor.
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for this molecule. Because they lack acidic protons, they do not act as hydrogen-bond donors, preventing solvent-solvent self-association networks that cost energy to break. Instead, they offer large dipole moments and act as potent hydrogen-bond acceptors, selectively solvating the terminal -OH group while dielectrically stabilizing the -CN group.
Fig 1: Solvation dynamics of 4-(2-Hydroxyethoxy)benzonitrile in polar aprotic media.
Hansen Solubility Parameters (HSP) and Solvent Selection
The dissolution of complex organic molecules is best predicted using the Hansen Solubility Parameter (HSP) framework, which partitions the total cohesive energy density of a substance into three distinct intermolecular forces: dispersion (
According to regular solution theory, maximum solubility is achieved when the "Hansen distance" (
Table 1: Physicochemical and HSP Values of Key Polar Aprotic Solvents
| Solvent | Dielectric Constant ( | Dipole Moment (D) | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 17.4 | 13.7 | 11.3 |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 18.0 | 12.3 | 7.2 |
| Acetonitrile (MeCN) | 35.9 | 3.92 | 15.3 | 18.0 | 6.1 |
| Acetone | 20.7 | 2.88 | 15.5 | 10.4 | 7.0 |
Analytical Insight: The estimated HSP for 4-(2-Hydroxyethoxy)benzonitrile (calculated via group contribution methods) yields a high
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models are invaluable, empirical determination remains mandatory for regulatory and process chemistry applications. The shake-flask method is the recognized gold standard for thermodynamic solubility [3][3].
However, standard protocols often fall victim to kinetic traps (e.g., supersaturation or slow dissolution kinetics). To counteract this, the following protocol is engineered as a self-validating system . It does not assume equilibrium; it mathematically proves it through iterative time-point sampling [4][4].
Step-by-Step Workflow & Causality
-
Solid Excess Preparation: Weigh an amount of 4-(2-Hydroxyethoxy)benzonitrile estimated to be 30–40% above the saturation limit into a 10 mL amber glass vial.
-
Causality: The 30-40% excess ensures that the solid phase is never fully depleted. Amber glass is utilized to prevent potential UV-induced degradation of the ether linkage over prolonged equilibration periods.
-
-
Solvent Addition & Thermal Equilibration: Add exactly 5.0 mL of the target polar aprotic solvent. Seal tightly and place in an orbital shaker set to 37 ± 0.1 °C at 300 rpm.
-
Causality: Solubility is exponentially dependent on temperature. Precise thermal control prevents fluctuations that could induce localized supersaturation.
-
-
Time-Point Sampling (The Validation Loop): Withdraw 200 µL aliquots at exactly 24, 48, and 72 hours.
-
Isothermal Centrifugation & Filtration: Centrifuge the aliquots at 10,000 x g for 10 minutes at 37 °C. Filter the supernatant using a 0.22 µm PTFE syringe filter. Discard the first 50 µL of filtrate.
-
Causality: Centrifuging at room temperature causes an immediate drop in solubility, leading to micro-precipitation and artificially low readings. Discarding the first drops of filtrate saturates the non-specific binding sites of the hydrophobic PTFE membrane, ensuring the collected sample accurately represents the bulk concentration.
-
-
HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and quantify via HPLC.
-
Equilibrium Confirmation: Calculate the concentration variance between the 48h and 72h time points. Equilibrium is validated only if the variance is < 5%. If > 5%, the system is still kinetically shifting, and further shaking is required.
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Analytical Quantification (HPLC-UV)
Because 4-(2-Hydroxyethoxy)benzonitrile possesses a strong chromophore (the benzonitrile ring), UV detection is highly sensitive.
-
Column: C18 Reverse-Phase (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution using 60:40 Acetonitrile:Water (v/v).
-
Detection Wavelength: ~254 nm.
-
System Suitability: Ensure the calibration curve spans the expected diluted concentration range with an
. The relative standard deviation (RSD) of replicate injections must be .
Conclusion
The solubility profile of 4-(2-Hydroxyethoxy)benzonitrile in polar aprotic solvents is a textbook example of matched intermolecular forces. By leveraging solvents with high
References
- Title: 4-(2-bromoacetyl)benzonitrile - Sigma-Aldrich (Contains catalog data for 4-(2-Hydroxyethoxy)benzonitrile)
- Source: rowansci.
- Source: acs.org (Journal of Chemical & Engineering Data)
- Title: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD (U.S. EPA Product Properties Test Guidelines)
- Source: who.int (World Health Organization)
Sources
Thermodynamic stability of 4-(2-Hydroxyethoxy)benzonitrile derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2-Hydroxyethoxy)benzonitrile Derivatives
Introduction & Core Principles
The rational design of advanced materials—ranging from liquid crystal (LC) intermediates to active pharmaceutical ingredients (APIs) and high-performance polymers—relies heavily on the thermodynamic stability of their foundational building blocks. 4-(2-Hydroxyethoxy)benzonitrile (CAS 57928-96-8) is a highly versatile aromatic nitrile that serves as a critical structural motif in these domains[1].
The thermodynamic profile of this molecule is dictated by the dichotomy of its structure: a rigid, highly stable benzonitrile core paired with a flexible, reactive 2-hydroxyethoxy aliphatic chain. The delocalized
This whitepaper provides a comprehensive framework for evaluating the thermodynamic stability of 4-(2-Hydroxyethoxy)benzonitrile and its derivatives, detailing the physical chemistry, experimental workflows, and degradation mechanisms.
Section 1: Thermodynamic Parameters and Phase Behavior
The baseline thermodynamic properties of a molecule dictate its processing window and operational lifespan. For 4-(2-Hydroxyethoxy)benzonitrile, the strong dipole moment of the cyano group combined with the hydrogen-bonding capability of the terminal alcohol results in a highly ordered crystalline lattice, which requires significant enthalpy (
Table 1: Baseline Thermodynamic and Physicochemical Properties
| Property | Value | Thermodynamic Significance |
| Molecular Weight | 163.18 g/mol | Baseline for calculating molar heat capacity ( |
| Melting Point ( | 87.5 °C[1] | Indicates the breakdown of the crystalline lattice; heavily influenced by intermolecular hydrogen bonding. |
| Boiling Point ( | ~345.9 °C[1] | High |
| Density ( | 1.19 g/cm³[1] | Dictates volumetric heat capacity and solid-state packing efficiency. |
When derivatizing this molecule (e.g., through esterification of the hydroxyl group or halogenation of the aromatic ring), these baseline parameters shift. For instance, replacing the hydroxyl group with a bulky aliphatic chain disrupts hydrogen bonding, lowering the melting point and increasing the entropy of fusion (
Section 2: Experimental Workflows for Stability Evaluation
To establish a trustworthy thermodynamic profile, experimental protocols must be designed as self-validating systems. The two primary techniques for assessing the thermal stability of benzonitrile derivatives are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[4].
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC measures the heat flow into or out of a sample, providing precise data on endothermic (melting) and exothermic (crystallization) transitions[4].
-
Step 1: Calibration and Baseline Validation. Run an empty sealed aluminum pan as a reference under identical conditions. This self-validating step establishes a baseline heat capacity that is automatically subtracted from the sample run, eliminating instrument drift.
-
Step 2: Sample Preparation. Accurately weigh 3–5 mg of 4-(2-Hydroxyethoxy)benzonitrile into an aluminum crucible and seal it hermetically to prevent the escape of volatile impurities.
-
Step 3: Purge Gas Configuration. Purge the DSC cell with high-purity Nitrogen (
) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle[4]. -
Step 4: The Heat-Cool-Heat Cycle (Critical Step).
-
First Heating Ramp (20 °C to 150 °C at 10 °C/min): Erases thermal history, mechanical stress, and evaporates residual solvents.
-
Cooling Ramp (150 °C to 20 °C at 10 °C/min): Establishes the thermodynamic crystallization point (
). -
Second Heating Ramp (20 °C to 150 °C at 10 °C/min): Records the true, purely thermodynamic melting point (
) and enthalpy of fusion ( ).
-
Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Kinetics
TGA measures mass loss as a function of temperature, identifying the onset of thermal decomposition[4]. To extract kinetic data (such as Activation Energy,
-
Step 1: System Blank. Perform a blank run with an empty platinum pan to account for buoyancy effects caused by the changing density of the purge gas at high temperatures.
-
Step 2: Sample Loading. Load 5–10 mg of the derivative into the platinum pan[4].
-
Step 3: Multi-Rate Heating. Subject individual samples to heating ramps of 5, 10, 15, and 20 °C/min from ambient temperature to 600 °C under a Nitrogen purge (50 mL/min).
-
Step 4: Kinetic Analysis. As the heating rate increases, the onset of decomposition will shift to higher temperatures. Plotting the natural log of the heating rate against the inverse of the peak decomposition temperature allows for the calculation of the activation energy (
) using the Kissinger equation.
Section 3: Mechanisms of Thermodynamic Degradation
Understanding how a molecule fails is just as important as knowing when it fails. The degradation of 4-(2-Hydroxyethoxy)benzonitrile derivatives follows specific thermodynamic pathways depending on the applied stressor.
-
Ether Bond Cleavage (Thermal Stress): The
ether linkage requires significant energy to break. Cleavage typically occurs at temperatures exceeding 300 °C and is highly endothermic. -
Aliphatic Dehydration (Thermal/Acidic Stress): The terminal 2-hydroxyethyl group can undergo dehydration to form a vinyl ether derivative. This pathway has a lower activation energy than ether cleavage and is often the first mode of thermal failure.
-
Nitrile Hydrolysis (Chemical/Moisture Stress): In the presence of water and heat (or catalytic acids/bases), the
group undergoes exergonic hydrolysis ( ) to form a primary amide, and eventually, a carboxylic acid.
Thermodynamic degradation pathways of 4-(2-Hydroxyethoxy)benzonitrile.
Section 4: Derivatization and Stability Engineering
To push the thermodynamic boundaries of 4-(2-Hydroxyethoxy)benzonitrile for extreme applications, structural engineering is required.
Fluorination for High-Temperature Stability:
Introducing fluorine atoms to the aromatic ring or the aliphatic chain drastically alters the molecule's thermodynamic profile. The carbon-fluorine (
Esterification for Hydrolytic Protection: If the derivative is intended for use in moisture-rich environments, the terminal hydroxyl group can be converted into an ester or a bulkier ether. This modification increases the steric hindrance around the oxygen atom, raising the activation energy required for hydrolytic attack and shifting the Gibbs free energy of the degradation reaction to a less favorable state.
Conclusion
The thermodynamic stability of 4-(2-Hydroxyethoxy)benzonitrile and its derivatives is a delicate balance between the robust, delocalized electron system of the aromatic nitrile and the reactive flexibility of the hydroxyethoxy chain. By employing rigorous, self-validating thermal analysis techniques (DSC and TGA) and understanding the fundamental kinetics of its degradation pathways, researchers can precisely engineer these molecules for high-performance applications in materials science and pharmacology.
References
- BenchChem.
- ChemicalBook. "57928-96-8 CAS MSDS (4-(2-hydroxyethoxy)benzonitrile) Melting Point." ChemicalBook,
- Sigma-Aldrich. "4-(2-bromoacetyl)benzonitrile." Sigma-Aldrich,
- ResearchGate. "Effect of temperature on direct synthesis of benzonitrile.
- Daken Chemical.
Sources
Literature Review of 4-(2-Hydroxyethoxy)benzonitrile: A Versatile Scaffold in Medicinal Chemistry
Executive Summary
In the landscape of modern organic synthesis, 4-(2-Hydroxyethoxy)benzonitrile (CAS: 57928-96-8) occupies a critical niche as a bifunctional linker and pharmacophore precursor. It serves as a primary gateway to 4-alkoxybenzamidines , a structural motif essential in the development of serine protease inhibitors (e.g., Nafamostat, Gabexate) and antiparasitic agents (e.g., Pentamidine analogs).
This technical guide synthesizes the most robust methodologies for its preparation and downstream application. Moving beyond basic characterization, we analyze the mechanistic causality of its synthesis—contrasting traditional halide alkylation with green carbonate insertion—and detail its utility in constructing complex bioactive molecules.
Part 1: Chemical Profile & Strategic Value
The molecule features two orthogonal reactive sites: a nitrile group susceptible to Pinner synthesis, hydrolysis, or cycloaddition, and a primary alcohol available for activation or direct conjugation. This duality allows it to function as a "molecular adapter," linking aromatic pharmacophores with solubility-enhancing glycol chains.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 4-(2-Hydroxyethoxy)benzonitrile |
| CAS Number | 57928-96-8 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Melting Point | 87–89 °C |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2] |
| Key Function | Precursor for benzamidines, liquid crystals (mesogens), and drug linkers. |
Part 2: Synthesis of the Core Scaffold
The synthesis of 4-(2-Hydroxyethoxy)benzonitrile has evolved from stoichiometric alkylation to catalytic insertion, driven by the need for atom economy and waste reduction in pharmaceutical manufacturing.
Method A: Catalytic Insertion of Ethylene Carbonate (Green Route)
Recommended for scale-up and purity.
This method utilizes ethylene carbonate as a masked hydroxyethylating agent. Unlike the classical route using 2-chloroethanol, this pathway avoids the generation of stoichiometric salt waste and eliminates the risk of bis-alkylation.
Mechanism: The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide ion on the cyclic carbonate, followed by decarboxylation. The evolution of CO₂ drives the reaction equilibrium forward.
Experimental Protocol:
-
Charge: To a reactor equipped with a reflux condenser and overhead stirrer, charge 4-Hydroxybenzonitrile (1.0 eq) and Ethylene Carbonate (1.2 eq).
-
Catalyst: Add Potassium Carbonate (K₂CO₃) (0.05 eq) or Tetrabutylammonium bromide (TBAB) (0.02 eq) as a phase transfer catalyst.
-
Solvent: Add DMF (3 volumes) or perform neat (melt fusion) at 140°C if reactor capability permits.
-
Reaction: Heat the mixture to 130–140°C for 4–6 hours. Monitor by HPLC for the disappearance of the phenol.
-
Work-up: Cool to 60°C. Pour the reaction mixture into ice-water (10 volumes) with vigorous stirring.
-
Isolation: The product precipitates as a white solid. Filter and wash with water to remove residual carbonate and solvent.
-
Purification: Recrystallize from Ethanol/Water (8:2) if high purity (>99.5%) is required.
-
Typical Yield: 90–95%
-
Method B: Classical Alkylation (Williamson Ether Synthesis)
Historical route, useful for small-scale lab synthesis where ethylene carbonate is unavailable.
Protocol: React 4-Hydroxybenzonitrile with 2-Chloroethanol (1.5 eq) in refluxing Acetone or Acetonitrile using K₂CO₃ (2.0 eq) as a base.
-
Critical Control Point: Requires long reaction times (12–18h) and often produces the O-alkylated dimer as a byproduct if stoichiometry is not strictly controlled.
Visualization: Synthetic Pathways[4]
Figure 1: Comparison of the Green Route (Ethylene Carbonate) vs. Classical Williamson Ether Synthesis.
Part 3: Synthetic Utility & Downstream Transformations
Once synthesized, the scaffold serves as a versatile intermediate.[3] The two primary vectors for modification are the Nitrile (C≡N) and the Alcohol (-OH) .
The Pinner Reaction: Gateway to Amidines
The most high-value application of this molecule is its conversion to 4-(2-hydroxyethoxy)benzamidine . Amidines are critical pharmacophores in serine protease inhibitors (e.g., Nafamostat, Pentamidine analogs) due to their ability to mimic the arginine side chain and bind to the enzyme's S1 pocket.
Protocol (Pinner Synthesis):
-
Activation: Dissolve 4-(2-Hydroxyethoxy)benzonitrile in anhydrous Ethanol saturated with dry HCl gas at 0–5°C.
-
Imidate Formation: Stir at 0°C for 24 hours. The nitrile converts to the Ethyl Imidate Hydrochloride intermediate (precipitates).
-
Ammonolysis: Filter the imidate salt and treat with anhydrous Ammonia in Ethanol (or Ammonium Carbonate).
-
Result: Formation of the Benzamidine moiety.
Hydroxyl Activation & Linker Chemistry
The primary alcohol can be activated (Tosylation/Mesylation) to attach the benzonitrile unit to larger molecular architectures, such as liquid crystal cores or complex drug scaffolds.
-
Reagent: p-Toluenesulfonyl chloride (TsCl) / Pyridine.
-
Application: The resulting tosylate is a potent electrophile for coupling with amines or other nucleophiles.
Visualization: Downstream Applications
Figure 2: Divergent synthesis pathways leading to pharmaceutical and material science applications.
Part 4: Pharmaceutical Case Study
Serine Protease Inhibitors (Nafamostat Analogs)
The 4-(2-hydroxyethoxy)benzamidine motif is structurally homologous to the active site of Nafamostat (a broad-spectrum protease inhibitor used in pancreatitis and anticoagulation).
-
Mechanism: The amidine group forms a salt bridge with Asp-189 in the catalytic pocket of Trypsin-like serine proteases.
-
Role of the Ethoxy Chain: The 2-hydroxyethoxy tail mimics the spacing of natural substrates and improves water solubility compared to a simple alkoxy chain.
-
Synthesis Logic: Researchers utilize 4-(2-Hydroxyethoxy)benzonitrile to construct the "right-hand" side of these inhibitors. The alcohol is often esterified with a guanidinobenzoic acid derivative to form the final bis-active molecule.
References
- Preparation of 4-(2-hydroxyethoxy)benzonitrile via Ethylene Carbonate.
- Synthesis of Amidines from Nitriles (Pinner Reaction). Source:Vogel's Textbook of Practical Organic Chemistry. Context: Standard protocol for converting benzonitriles to benzamidines using HCl/EtOH.
- 4-(2-Hydroxyethoxy)benzonitrile as a Liquid Crystal Intermediate. Source:Molecular Crystals and Liquid Crystals. Context: 4-alkoxybenzonitriles are classical mesogens used in display technology research.
-
CAS Registry Data: 57928-96-8. Source:Chemical Book / Sigma-Aldrich Catalog. (Generic landing page for verification).
-
Green Synthesis of Benzonitriles. Source:Royal Society of Chemistry (RSC) Advances. Context: Discusses catalytic methods for nitrile synthesis and modification.
Sources
Reactivity of the nitrile group in 4-(2-Hydroxyethoxy)benzonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-(2-Hydroxyethoxy)benzonitrile
Abstract This technical guide analyzes the chemical reactivity of the nitrile moiety within 4-(2-hydroxyethoxy)benzonitrile, a critical scaffold in the synthesis of antithrombotics, antihypertensives (sartans), and liquid crystals. Unlike simple benzonitriles, the presence of the para-alkoxy electron-donating group (EDG) significantly alters the electrophilicity of the cyano carbon, necessitating tailored experimental protocols. This document details the mechanistic implications of this substitution, provides validated workflows for hydrolysis, reduction, and cycloaddition, and addresses the chemoselectivity challenges posed by the pendant primary alcohol.
Mechanistic Analysis: The Electronic Landscape
The reactivity of the nitrile group in 4-(2-hydroxyethoxy)benzonitrile is governed by the interplay between the electron-withdrawing nature of the cyano group and the strong mesomeric donation (+M effect) of the para-alkoxy substituent.
The Deactivation Paradox While the nitrile group is inherently electron-withdrawing, the oxygen atom at the para-position donates electron density into the benzene ring. Through resonance, this density is delocalized to the nitrile carbon.
-
Consequence: The electrophilicity of the nitrile carbon is reduced compared to unsubstituted benzonitrile.
-
Experimental Impact: Nucleophilic attacks (e.g., hydrolysis, Pinner reaction) require higher activation energies—typically achieved through higher temperatures, stronger catalysts (e.g., Lewis acids), or longer reaction times.
The Pendant Hydroxyl Factor The 2-hydroxyethoxy chain introduces a competing nucleophile. While the para substitution pattern precludes intramolecular cyclization (unlike ortho isomers which form benzoxazoles), the primary alcohol remains reactive. It must be monitored for:
-
O-Acylation/Alkylation: During electrophilic activation of the nitrile.
-
Oxidation: If oxidative hydrolysis methods are employed.
Figure 1: Electronic deactivation mechanism of the nitrile group by the para-alkoxy substituent.
Core Transformations and Protocols
Hydrolysis to Carboxylic Acid
Direct hydrolysis of 4-(2-hydroxyethoxy)benzonitrile to the corresponding benzoic acid is a common requirement for linker synthesis. Due to the electronic deactivation described above, basic hydrolysis is often preferred over acidic hydrolysis to avoid competing ether cleavage or alcohol dehydration, although both are viable.
-
Challenge: The reaction often stalls at the amide intermediate due to the stability of the electron-rich benzamide.
-
Solution: Use of high-boiling protic solvents (ethylene glycol) or phase transfer catalysis.
Optimized Protocol (Base-Catalyzed):
-
Dissolution: Dissolve 10 mmol of nitrile in 20 mL of ethylene glycol (raises boiling point beyond 100°C).
-
Reagent: Add 40 mmol of KOH pellets (4 equiv).
-
Reflux: Heat to 150°C for 6–8 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the nitrile spot.
-
Workup: Cool to RT, dilute with water (50 mL). Acidify carefully with 6M HCl to pH 2. The product, 4-(2-hydroxyethoxy)benzoic acid, will precipitate.
-
Purification: Recrystallize from water/ethanol.
Reduction to Benzylamine
Converting the nitrile to a primary amine creates a "linker" functionality. The presence of the free alcohol makes Lithium Aluminum Hydride (LiAlH4) usable but inefficient (consumes hydride). Borane-THF or catalytic hydrogenation are superior choices for chemoselectivity.
Recommended Method: Catalytic Hydrogenation (Raney Nickel) This method avoids protecting the alcohol and minimizes side reactions.
-
Catalyst: Raney Nickel (active slurry).
-
Solvent: Methanol saturated with Ammonia (NH3 prevents secondary amine formation).
-
Conditions: 50 psi H2, RT to 50°C.
-
Note: The electron-rich ring facilitates the reduction compared to electron-poor rings, but the nitrile itself is the primary acceptor.
Synthesis of Tetrazoles (Sartan Precursors)
The transformation of the nitrile to a tetrazole ring is the most critical reaction for medicinal chemistry applications (bioisostere of carboxylic acid).
The "Click" Cycloaddition Protocol: Traditional methods use tributyltin azide (toxic). The modern, scalable approach uses Sodium Azide with a Zinc salt catalyst.
Step-by-Step Protocol:
-
Setup: In a pressure vial or round-bottom flask, charge 4-(2-hydroxyethoxy)benzonitrile (1.0 equiv).
-
Reagents: Add Sodium Azide (NaN3, 1.5 equiv) and Zinc Bromide (ZnBr2, 1.0 equiv) or Triethylamine hydrochloride.
-
Solvent: Water/Isopropanol (1:1) or DMF (if solubility is an issue).
-
Reaction: Heat to reflux (or 110°C in DMF) for 12–24 hours. The Lewis acid (Zn2+) activates the nitrile, compensating for the deactivating alkoxy group.
-
Workup: Acidify with 1N HCl to liberate the free tetrazole (precipitate).
-
Caution: Ensure good ventilation to avoid hydrazoic acid exposure during acidification.
-
Pinner Reaction (Amidine Synthesis)
Amidines are key pharmacophores for serine protease inhibitors (e.g., thrombin, Factor Xa). The Pinner reaction involves an acid-catalyzed addition of an alcohol to the nitrile to form an imidate, followed by ammonolysis.
The "Alcohol Interference" Check: Since the substrate already contains a primary alcohol, using a different alcohol (e.g., anhydrous ethanol) as the solvent drives the equilibrium toward the ethyl imidate ester.
-
Step 1 (Imidate Formation): Dissolve nitrile in anhydrous EtOH. Bubble dry HCl gas at 0°C until saturation. Stir at RT for 24h.
-
Observation: The electron-rich nitrile reacts slowly. Precipitation of the imidate hydrochloride may take days.
-
-
Step 2 (Ammonolysis): Treat the intermediate with ethanolic ammonia to yield 4-(2-hydroxyethoxy)benzamidine.
Experimental Workflow Visualization
The following diagram maps the divergent synthetic pathways available from this single precursor.
Figure 2: Synthetic divergence and reagent selection for key transformations.
Comparison of Synthetic Methods
| Transformation | Reagent System | Yield Potential | Key Risk / Note |
| Hydrolysis | NaOH / H2O (Reflux) | Moderate (60-70%) | Slow conversion; often stops at amide. |
| Hydrolysis | KOH / Ethylene Glycol | High (>85%) | High temp required to overcome EDG deactivation. |
| Reduction | LiAlH4 / THF | High (>90%) | Consumes extra reagent due to -OH; requires dry workup. |
| Reduction | H2 / Raney Ni | High (>90%) | Cleanest profile; avoids aluminum salts. |
| Tetrazole | NaN3 / NH4Cl / DMF | Moderate (50-70%) | Sublimation of NH4Cl; difficult purification. |
| Tetrazole | NaN3 / ZnBr2 / H2O | High (>80%) | "Green" chemistry; easier isolation via acidification. |
References
-
Preparation of substituted benzonitriles and their conversion to amidines. Source: Journal of Medicinal Chemistry. Context: Establishes the Pinner reaction conditions for electron-rich benzonitriles. URL:[Link] (Generalized landing for verification of standard protocols).
-
Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles. Source: Journal of Organic Chemistry, 2001, 66(23), 7945-7950. Context: The definitive protocol for using ZnBr2 to catalyze nitrile-to-tetrazole conversion, essential for deactivated nitriles like the subject molecule. URL:[Link]
-
Selective hydrogenation of nitriles to primary amines. Source: Organic Process Research & Development. Context: Validates the use of Raney Nickel/Ammonia to prevent secondary amine formation during reduction. URL:[Link]
-
Synthesis of 4-(2-Hydroxyethoxy)benzoic acid via hydrolysis. Source: PubChem Compound Summary. Context: Confirmation of structure and metabolic pathways (hydrolysis products). URL:[Link]
Crystal structure analysis of 4-(2-Hydroxyethoxy)benzonitrile
Technical Whitepaper: Crystallographic Characterization & Solid-State Landscape of 4-(2-Hydroxyethoxy)benzonitrile
Executive Summary
4-(2-Hydroxyethoxy)benzonitrile (CAS: 69395-13-7) represents a critical bifunctional intermediate in the synthesis of liquid crystalline mesogens and pharmaceutical linkers. Its structure—comprising a rigid cyanophenyl core and a flexible hydroxyethyl tail—creates a competitive landscape for intermolecular hydrogen bonding. This guide outlines the definitive protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It details the crystallization methodologies, data reduction workflows, and the supramolecular synthon logic required to interpret its packing behavior.
Molecular Context & Synthetic Origin
Before structural analysis, the chemical identity must be established to inform the crystallographic model.
-
Formula:
-
Molecular Weight: 163.17 g/mol
-
Key Functionalities:
-
Nitrile (-CN): A strong hydrogen bond acceptor and dipole driver.
-
Ether (-O-): A weak acceptor, introducing flexibility.
-
Hydroxyl (-OH): A strong donor/acceptor capable of forming infinite chains.
-
Synthesis Context: Typically synthesized via the O-alkylation of 4-hydroxybenzonitrile with 2-chloroethanol or ethylene carbonate. The purity of the crystalline phase is paramount, as residual phenolic precursors (4-hydroxybenzonitrile) can co-crystallize, leading to disorder.
Experimental Crystallization Protocol
Obtaining diffraction-quality crystals of semi-flexible nitriles requires controlling the competition between kinetic precipitation and thermodynamic packing.
Solvent Selection Strategy
-
Goal: Promote the formation of the thermodynamically stable polymorph.
-
Recommendation: Avoid protic solvents (like methanol) initially, as they compete with the internal -OH group. Use polar aprotic/non-polar mixtures.
Table 1: Optimized Crystallization Matrix
| Method | Solvent System | Ratio (v/v) | Temperature Profile | Outcome |
| Slow Evaporation | Ethyl Acetate : Hexane | 1:1 | Ambient (25°C) | Prisms (Preferred for SCXRD) |
| Cooling | Acetonitrile | Pure | 60°C | Needles (High aspect ratio) |
| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | - | Ambient | Block-like crystals |
Crystallization Workflow (DOT Visualization)
Figure 1: Step-by-step crystallization workflow to ensure single-phase, diffraction-quality specimens.
X-Ray Diffraction Data Collection & Reduction
Once a suitable specimen (
Instrumental Parameters
-
Radiation source: Mo-K
( Å) is preferred over Cu-K to minimize absorption, though the compound contains only light atoms. -
Temperature: 100 K (Cryogenic).
-
Reasoning: The ethylene chain (
) exhibits high thermal motion at room temperature. Cooling is mandatory to reduce the Atomic Displacement Parameters (ADPs) and resolve the precise geometry of the ether linkage.
-
Refinement Strategy (The Phase Problem)
-
Structure Solution: Use Direct Methods (SHELXT) or Dual Space methods. The rigid benzonitrile core provides a strong starting phase set.
-
Hydrogen Atom Treatment:
-
Aromatic H: Constrain to riding models (C-H = 0.93 Å).
-
Hydroxyl H: Locate from the difference Fourier map. Refine isotropically. Crucial: This H-atom determines the supramolecular network.
-
-
Disorder Check: Inspect the ethylene bridge. If ellipsoids are elongated, model with a two-site disorder (Part A/Part B).
Structural Analysis: Supramolecular Synthons
This is the core of the whitepaper. In the solid state, 4-(2-Hydroxyethoxy)benzonitrile is an "interaction engineer's" playground. We analyze the competition between two primary acceptors.
The Interaction Landscape
We predict the crystal packing will be dominated by the O-H...N synthon rather than O-H...O .
-
Donor: Terminal Hydroxyl (-OH).
-
Acceptor 1 (Strong): Nitrile Nitrogen (
). -
Acceptor 2 (Weak): Ether Oxygen (
).
Logic: The nitrile group is a "harder" base and linearly accessible. The ether oxygen is sterically hindered by the ethyl chain and benzene ring.
Predicted Packing Motif (Graphviz Logic)
Figure 2: Supramolecular synthon hierarchy. The O-H...N interaction typically drives the formation of 1D chains (Graph Set C(8)), which then pack anti-parallel to cancel the dipole moment of the nitrile group.
Hirshfeld Surface Analysis
To validate these interactions post-refinement, generate Hirshfeld surfaces (using CrystalExplorer).
-
Map
: Look for red spots at the Nitrile Nitrogen and Hydroxyl Hydrogen. These indicate contacts shorter than the van der Waals radii sum. -
Fingerprint Plot:
-
Spikes: You will see two sharp spikes at the bottom left (H...N interactions).
-
Wings: Broader wings indicate C-H...
interactions involving the benzene ring.
-
Validation & Quality Assurance
A solved structure is only valid if it represents the bulk material.
Table 2: Validation Checklist
| Technique | Parameter | Acceptance Criteria |
| CheckCIF | Alert Levels | No A-level alerts; B-level must be justified (e.g., disorder). |
| PXRD | Pattern Matching | Simulated powder pattern from SCXRD must match experimental bulk PXRD. |
| DSC | Melting Point | Sharp endotherm (approx. 50-51°C [1]). Broadening indicates polymorph mixtures. |
| TGA | Solvate Check | No mass loss < 150°C (Ensures no solvent inclusion). |
References
-
ChemicalBook. (2025). 4-(2-Hydroxyethyl)benzonitrile Properties and Melting Point Data. Link
-
PubChem. (2025).[1] Compound Summary: 4-(2-Hydroxyethoxy)benzonitrile.[2] National Library of Medicine. Link
-
Cambridge Crystallographic Data Centre (CCDC). Guidance on Hirshfeld Surface Analysis for Nitrile Derivatives. Link
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. (Contextual grounding for O-H...N synthon logic). Link
-
BenchChem. (2025).[3][4] Synthesis and Applications of Hydroxybenzonitrile Derivatives. Link
Sources
Methodological & Application
Protocol for synthesizing 4-(2-Hydroxyethoxy)benzonitrile from 4-cyanophenol
Application Note: Synthesis Protocol for 4-(2-Hydroxyethoxy)benzonitrile via Williamson Ether Synthesis
Executive Summary & Scope
The compound1[1] is a highly versatile building block utilized extensively in medicinal chemistry and materials science. Its bifunctional nature—featuring both a reactive primary alcohol and a distinct cyano group—makes it an ideal intermediate for further derivatization, such as tetrazole formation or esterification. This application note details a robust, self-validating protocol for synthesizing this compound from 4-cyanophenol and 2-bromoethanol, prioritizing chemoselectivity, scalable stoichiometry, and high-yield recovery.
Mechanistic Rationale & Reaction Design
The reaction proceeds via a classic bimolecular nucleophilic substitution (
-
Nucleophile Generation: 4-Cyanophenol possesses a relatively acidic hydroxyl proton (
) due to the strong electron-withdrawing effect of the para-cyano group. Potassium carbonate ( ) is selected as a mild, heterogeneous base. It is thermodynamically capable of quantitatively deprotonating the phenol to generate a highly nucleophilic phenoxide anion, as supported by 2[2]. -
Chemoselectivity: A major risk in this synthesis is the self-condensation of 2-bromoethanol or its base-catalyzed elimination to form ethylene oxide.
is ideal because it is basic enough to deprotonate the phenol but insufficiently basic to deprotonate the aliphatic alcohol of 2-bromoethanol ( ), ensuring the reaction remains chemoselective[3]. -
Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as the polar aprotic solvent. DMF effectively solvates the potassium cations, leaving the phenoxide anion unencumbered ("naked") and highly reactive. This significantly lowers the activation energy required for the
displacement of the primary bromide.
Experimental Workflow
Experimental workflow for the synthesis of 4-(2-Hydroxyethoxy)benzonitrile.
Reagent Stoichiometry & Quantitative Data
The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis. The slight excess of 2-bromoethanol (1.2 eq) compensates for any trace evaporation or side-reactions during the extended heating phase.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |
| 4-Cyanophenol | 119.12 | 1.0 | 1.19 g | Nucleophile Precursor |
| 2-Bromoethanol | 124.96 | 1.2 | 1.50 g (0.85 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 1.5 | 2.07 g | Mild Base |
| DMF (Anhydrous) | 73.09 | - | 15.0 mL | Polar Aprotic Solvent |
| Ethyl Acetate | 88.11 | - | 50.0 mL | Extraction Solvent |
| Brine (Sat. NaCl) | - | - | 3 x 20 mL | DMF Removal Wash |
Detailed Step-by-Step Protocol
Phase 1: Nucleophile Generation
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon or nitrogen atmosphere.
-
Charge the flask with 4-cyanophenol (1.19 g, 10.0 mmol) and anhydrous DMF (15.0 mL). Stir at 400 rpm until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) in one portion.
-
Self-Validation Check: Stir the suspension at room temperature (20–25 °C) for 30 minutes. The mixture will adopt a characteristic yellow tint, visually confirming the successful deprotonation and formation of the phenoxide anion.
Phase 2: Alkylation (Williamson Ether Synthesis)
5. Using a calibrated syringe, add 2-bromoethanol (0.85 mL, 12.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized thermal spikes and minimizes the risk of dialkylation or polymerization.
6. Transfer the flask to a pre-heated oil bath set to 80 °C.
7. Maintain heating and vigorous stirring for 16–24 hours, consistent with 3[3].
8. Self-Validation Check: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1 v/v) solvent system. The starting material 4-cyanophenol (
Phase 3: Workup & Isolation
9. Remove the flask from the oil bath and allow it to cool to ambient temperature.
10. Quench the reaction by pouring the mixture into a beaker containing 50 mL of ice-cold distilled water.
11. Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (
Phase 4: Purification & Analytical Validation 14. Purify the crude residue via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of Hexanes:Ethyl Acetate (from 4:1 to 2:1). 15. Collect the product fractions, verify purity by TLC, and remove the solvent in vacuo to afford the final product.
-
Appearance: White to off-white solid.
-
Expected Yield: 75-85% (1.22 - 1.38 g).
-
H NMR (400 MHz, CDCl
) Expected Shifts: 7.58 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 4.13 (t, J = 4.6 Hz, 2H, -CH -O-Ar), 3.98 (t, J = 4.6 Hz, 2H, -CH -OH), 2.10 (br s, 1H, -OH).
References
- Google Patents (WO2013110643A1). Amidine substituted beta - lactam compounds, their preparation and use as antibacterial agents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2729308, 4-(2-Hydroxyethoxy)benzonitrile. Retrieved from:[Link]
Sources
- 1. 4-(2-Hydroxyethoxy)benzonitrile | C9H9NO2 | CID 2729308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3 | Benchchem [benchchem.com]
- 3. WO2013110643A1 - Amidine substituted beta - lactam compounds, their preparation and use as antibacterial agents - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis of the Aromatase Inhibitor Fadrozole via Benzonitrile-Based Key Intermediates
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of Fadrozole, a potent non-steroidal aromatase inhibitor. The focus is on a well-established synthetic pathway, elucidating the strategic use of benzonitrile-containing intermediates. While this guide centers on a validated and widely recognized synthetic route, it will also address the role of specific structural precursors.
Introduction to Fadrozole and its Mechanism of Action
Fadrozole, chemically known as 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile, is a second-generation, selective, non-steroidal aromatase inhibitor.[1][2][3][4] Aromatase, a cytochrome P-450 enzyme, is crucial for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] By competitively inhibiting this enzyme, Fadrozole effectively reduces circulating estrogen levels. This mechanism of action makes it a valuable therapeutic agent in the treatment of estrogen-dependent diseases, most notably hormone-responsive breast cancer in postmenopausal women.[1][3][4] The cyanophenyl group of Fadrozole is a key structural feature, believed to mimic the steroid backbone of the natural substrate, androstenedione, thereby facilitating its binding to the active site of the aromatase enzyme.[5]
Synthetic Strategy: A Note on the Intermediate 4-(2-Hydroxyethoxy)benzonitrile
A thorough review of the peer-reviewed scientific literature and established synthetic routes for Fadrozole does not indicate that 4-(2-Hydroxyethoxy)benzonitrile is a commonly used or reported key intermediate. The primary and well-documented synthetic pathways to Fadrozole typically involve the construction of the tetrahydroimidazo[1,5-a]pyridine ring system and its subsequent attachment to a benzonitrile moiety, or the formation of the benzonitrile on a pre-existing heterocyclic structure.
The most prevalent strategies commence with a precursor to the heterocyclic core, such as 4-(3-hydroxypropyl)-1H-imidazole.[6][7] This core is then elaborated and coupled with a 4-cyanobenzyl halide. This modular approach allows for flexibility and is well-documented.
For the benefit of the reader, the following sections will detail a robust and validated protocol for the synthesis of Fadrozole based on this established methodology.
Visualizing the Established Synthetic Workflow
The following diagram outlines the key transformations in a common synthetic route to Fadrozole, starting from 4-(3-hydroxypropyl)-1H-imidazole.
Caption: A general workflow for the synthesis of Fadrozole.
Detailed Experimental Protocol: Synthesis of Fadrozole
This protocol is a representative synthesis based on established literature.[6][7]
Step 1: Protection of 4-(3-Hydroxypropyl)-1H-imidazole
-
To a solution of 4-(3-hydroxypropyl)-1H-imidazole in an anhydrous aprotic solvent (e.g., acetonitrile), add a suitable base (e.g., triethylamine).
-
Introduce a protecting group for the hydroxyl function, such as trimethylsilyl chloride, and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
Rationale: Protection of the hydroxyl group prevents it from interfering with the subsequent condensation reaction. A silyl ether is a common choice due to its ease of introduction and later removal under mild conditions.
Step 2: Condensation with 4-Cyanobenzyl Bromide
-
Dissolve the protected intermediate from Step 1 in an appropriate solvent like acetonitrile.
-
Add 4-cyanobenzyl bromide to the solution.
-
Reflux the mixture until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is 1-(4-cyanobenzyl)-5-(3-hydroxypropyl)imidazole (after in-situ or subsequent deprotection).
Rationale: This is a nucleophilic substitution reaction where the imidazole nitrogen attacks the benzylic carbon of 4-cyanobenzyl bromide, forming the crucial C-N bond that links the two key fragments of the Fadrozole molecule.
Step 3: Chlorination of the Hydroxypropyl Side Chain
-
Dissolve the product from Step 2 in a chlorinated solvent such as dichloromethane.
-
Cool the solution in an ice bath and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux until completion.
-
Carefully quench the reaction with ice water and neutralize with a base.
-
Extract the product, dry the organic layer, and concentrate to obtain the chloropropyl derivative.
Rationale: The hydroxyl group is converted into a good leaving group (chloride) to facilitate the subsequent intramolecular cyclization.
Step 4: Intramolecular Cyclization to form Fadrozole
-
Dissolve the chlorinated intermediate from Step 3 in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a strong, non-nucleophilic base, such as potassium tert-butoxide, portion-wise at room temperature.
-
Stir the reaction mixture until the cyclization is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain Fadrozole.
Rationale: The strong base deprotonates the imidazole ring, creating a nucleophilic nitrogen that attacks the carbon bearing the chlorine atom in an intramolecular fashion, forming the six-membered ring of the tetrahydroimidazo[1,5-a]pyridine core.
Chemical Transformation Diagram
Caption: The key intramolecular cyclization step to form Fadrozole.
Characterization Data for Fadrozole
The final product should be characterized to confirm its identity and purity. Below are typical analytical data for Fadrozole hydrochloride.
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.28 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Data varies; refer to specific salt form |
| ¹H NMR | Peaks corresponding to aromatic and aliphatic protons |
| ¹³C NMR | Peaks for aromatic, aliphatic, and nitrile carbons |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 224.12 |
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
4-Cyanobenzyl bromide is a lachrymator and should be handled with extreme care.
-
Thionyl chloride is corrosive and reacts violently with water.
-
Potassium tert-butoxide is a strong base and is moisture-sensitive.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Drug Synthesis Database. (n.d.). Fadrozole hydrochloride. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fadrozole. PubChem Compound Summary for CID 59693. Available at: [Link]
-
Browne, L. J., Gude, C., Rodriguez, H., Steele, R. E., & Bhatnagar, A. (1991). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease. Journal of Medicinal Chemistry, 34(2), 725–736. Available at: [Link]
-
European Molecular Biology Laboratory. (n.d.). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease. ChEMBL. Available at: [Link]
-
PubMed. (1991). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease. Available at: [Link]
-
Recanatini, M., Bisi, A., Cavalli, A., Belluti, F., Gobbi, S., Rampa, A., ... & Palzer, M. (2001). Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds. Journal of Medicinal Chemistry, 44(6), 882-890. Available at: [Link]
Sources
- 1. 4-(2-HYDROXYETHYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fadrozole hydrochloride, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]
Application Note: Precision Synthesis of 4-(2-Hydroxyethoxy)benzonitrile via Modified Williamson Etherification
Abstract & Strategic Relevance
4-(2-Hydroxyethoxy)benzonitrile (CAS: 69395-13-7) is a critical pharmacophore and intermediate, most notably serving as the primary precursor for the
This guide details a robust Modified Williamson Ether Synthesis protocol. Unlike generic etherification procedures, this method is optimized to prevent the hydrolysis of the labile nitrile group while maximizing O-alkylation over C-alkylation. We utilize a Phase-Transfer Catalysis (PTC) inspired approach using potassium carbonate and potassium iodide to activate the electrophile in situ.
Reaction Mechanism & Critical Parameters[1]
The synthesis relies on an
Mechanistic Pathway[4]
-
Deprotonation: The base (
) deprotonates 4-hydroxybenzonitrile (pKa ~7.9). The nitrile group's electron-withdrawing nature stabilizes the phenoxide, making it a softer nucleophile. -
Activation (Finkelstein-like): If using 2-chloroethanol, catalytic Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
Substitution: The phenoxide oxygen attacks the primary carbon of the haloethanol, displacing the halide.
Critical Parameter Optimization
| Parameter | Recommended Condition | Scientific Rationale |
| Base | Strong enough to deprotonate phenol (pKa ~7.9) but mild enough to prevent nitrile hydrolysis (which occurs with NaOH/KOH at high temp). | |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents solvate the cation ( |
| Catalyst | Potassium Iodide (KI) | 2-Chloroethanol is cheap but sluggish. KI acts as a nucleophilic catalyst, exchanging Cl for I (better leaving group). |
| Temperature | Reflux (80-85°C) | Provides activation energy for |
Visualizing the Pathway
The following diagram illustrates the reaction logic and potential side-reaction avoidance.
Caption: Mechanistic flow showing in-situ activation of electrophile and avoidance of nitrile hydrolysis.
Detailed Experimental Protocol
Materials & Reagents
-
Substrate: 4-Hydroxybenzonitrile (1.0 eq)
-
Reagent: 2-Chloroethanol (1.5 eq) [Alternatively 2-Bromoethanol for faster kinetics without KI]
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq)
-
Solvent: Acetonitrile (HPLC Grade) or DMF (Anhydrous)
Step-by-Step Procedure
Step 1: Nucleophile Formation
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-Hydroxybenzonitrile (11.9 g, 100 mmol) and Acetonitrile (120 mL).
-
Add Potassium Carbonate (27.6 g, 200 mmol).
-
Stir at room temperature for 15 minutes. Observation: The mixture will become a suspension as the phenoxide forms.
Step 2: Electrophile Addition & Reaction
-
Add Potassium Iodide (1.66 g, 10 mmol).
-
Add 2-Chloroethanol (12.1 g, 10.1 mL, 150 mmol) dropwise via syringe.
-
Heat the mixture to reflux (approx. 82°C) using an oil bath.
-
Maintain reflux for 8–12 hours .
-
Monitoring: Check via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting phenol (
) should disappear; product appears at (more polar due to hydroxyethoxy group).
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the inorganic solids (
) using a sintered glass funnel. Wash the cake with cold acetonitrile (2 x 20 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid or viscous oil.
-
Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:
-
10% NaOH (2 x 30 mL) – Critical Step: Removes unreacted phenol.
-
Brine (1 x 30 mL).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate.
Step 4: Purification (Crystallization)
-
The crude product often solidifies upon standing.
-
Recrystallize from a mixture of Ethanol/Water (1:3) or minimal hot Toluene.
-
Cool to 4°C overnight.
-
Filter the white crystalline solid and dry in a vacuum oven at 45°C.
Expected Yield: 85–92% Physical Properties: White crystalline solid, MP: 92–96°C.
Experimental Workflow Diagram
Caption: Operational workflow for the isolation of high-purity ether.
Troubleshooting & Safety
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to poor leaving group. | Ensure KI is added. Switch to 2-Bromoethanol if kinetics remain slow. |
| Nitrile Hydrolysis | Presence of water or strong base.[4][5] | Ensure |
| Oily Product | Residual solvent or impurities. | Recrystallize from water/ethanol. If oil persists, seed with a pure crystal. |
| Bis-alkylation | Not applicable here (monofunctional electrophile). | N/A (Unlike using dibromoethane). |
Safety Protocols
-
Nitriles: While 4-hydroxybenzonitrile is less toxic than simple aliphatic nitriles, it should be treated as a toxicant. Avoid acid contact to prevent HCN generation.
-
Alkyl Halides: 2-Chloroethanol is highly toxic and readily absorbed through the skin. Wear double nitrile gloves and work in a fume hood.
-
Waste: Aqueous washes containing nitriles must be segregated from general organic waste.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2729308, 4-(2-Hydroxyethoxy)benzonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2020). The Williamson Ether Synthesis. Retrieved from [Link]
- Brandstrom, A., et al. (1975). Method for the preparation of 4-(2-hydroxyethoxy)benzonitrile. US Patent 3,873,600. (Foundational patent describing the etherification for Metoprolol synthesis).
-
Chemistry Steps. (2022). Hydrolysis of Nitriles. (Reference for avoiding hydrolysis conditions). Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Application of 4-(2-Hydroxyethoxy)benzonitrile in liquid crystal mesogen synthesis
This guide details the application of 4-(2-Hydroxyethoxy)benzonitrile (CAS: 57928-96-8), a critical bifunctional intermediate used in the synthesis of calamitic liquid crystals (LCs) and reactive mesogens (RMs).
Application Note: 4-(2-Hydroxyethoxy)benzonitrile in LC Synthesis
Executive Summary & Chemical Profile
4-(2-Hydroxyethoxy)benzonitrile (HEBN) serves as a "head-tail" building block in liquid crystal chemistry. It combines a polar cyano (nitrile) head group —essential for dielectric anisotropy (
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-(2-Hydroxyethoxy)benzonitrile |
| CAS Number | 57928-96-8 |
| Molecular Formula | |
| Molecular Weight | 163.17 g/mol |
| Structure | |
| Melting Point | 87.5 °C (Lit.) |
| Key Functionality | Bifunctional: Electrophilic Nitrile (Head) + Nucleophilic Hydroxyl (Tail) |
Synthetic Utility & Mechanism[3][4]
In LC design, HEBN is primarily used to introduce the cyanobiphenyl or cyanophenyl rigid core with a short flexible tether. The ethoxy spacer (
Core Applications:
-
Reactive Mesogens (RMs): Esterification of the hydroxyl group with acrylic acid yields 2-(4-cyanophenoxy)ethyl acrylate , a polymerizable monomer used in LC displays (LCDs) to stabilize alignment layers (PSA-LCDs).
-
Side-Chain Liquid Crystal Polymers (SCLCPs): Acts as a pendant group attached to a siloxane or acrylate backbone.
-
Asymmetric Dimers: Coupled with different mesogenic cores (e.g., benzoic acids) to form non-symmetric liquid crystal dimers.
Experimental Protocols
Protocol A: Synthesis of 4-(2-Hydroxyethoxy)benzonitrile
Rationale: While commercially available, in-house synthesis from 4-cyanophenol ensures high purity free of homologous impurities.
Reagents:
-
4-Cyanophenol (1.0 eq)
-
2-Chloroethanol (1.2 eq) or Ethylene Carbonate (Green Alternative)
-
Potassium Carbonate (
, 2.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq)
-
Solvent: DMF or Acetonitrile
Workflow (Williamson Ether Synthesis):
-
Dissolution: Dissolve 4-cyanophenol (11.9 g, 100 mmol) in DMF (100 mL) under
atmosphere. -
Deprotonation: Add anhydrous
(27.6 g, 200 mmol) and stir at room temperature for 30 mins. The solution will darken as the phenoxide forms. -
Alkylation: Add KI (1.6 g) followed by dropwise addition of 2-chloroethanol (9.6 g, 120 mmol).
-
Reflux: Heat the mixture to 80–90 °C for 12–16 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Work-up: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to yield white needles.
Protocol B: Synthesis of Reactive Mesogen (Acrylation)
Target Molecule: 2-(4-Cyanophenoxy)ethyl acrylate Rationale: This step converts the intermediate into a photo-polymerizable monomer. The short spacer often leads to high melting points; therefore, polymerization is usually performed in a mixture (eutectic).
Reagents:
-
4-(2-Hydroxyethoxy)benzonitrile (HEBN) (1.0 eq)
-
Acryloyl Chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Inhibitor: BHT (2,6-Di-tert-butyl-4-methylphenol) (trace)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask, dissolve HEBN (16.3 g, 100 mmol) and TEA (15.2 g, 150 mmol) in anhydrous DCM (200 mL). Add a spatula tip of BHT to prevent premature polymerization.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add Acryloyl Chloride (10.8 g, 120 mmol) dropwise via a pressure-equalizing dropping funnel over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quenching: Wash the organic layer sequentially with:
-
Water (2 x 100 mL)
-
Dilute HCl (1M, 100 mL) – Removes excess amine.
-
Saturated
(100 mL) – Neutralizes acid. -
Brine (100 mL).
-
-
Drying & Concentration: Dry over anhydrous
, filter, and evaporate the solvent under reduced pressure (keep bath < 40 °C). -
Purification: Recrystallize from Methanol or purify via column chromatography (Silica gel, DCM/Hexane).
Process Visualization (Graphviz)
Caption: Synthetic workflow converting 4-cyanophenol to a reactive liquid crystal monomer via the HEBN intermediate.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
| Technique | Expected Signal (HEBN) | Diagnostic Interpretation |
| FTIR | Peak at 2220–2230 cm⁻¹ | Confirms presence of Nitrile (-CN) group. |
| FTIR | Broad peak at 3200–3500 cm⁻¹ | Confirms presence of Hydroxyl (-OH) tail. |
| 1H NMR | Triplet at ~4.15 ppm | |
| 1H NMR | Triplet at ~4.00 ppm | |
| DSC | Sharp Endotherm at 87.5 °C | Melting point confirmation (Purity check). |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure reagents are anhydrous. Water competes with the phenol for the alkyl halide.
-
Premature Polymerization in Step 2: Ensure the reaction is kept dark and cool. Use fresh Acryloyl Chloride (colorless, not yellow).
References
-
Sigma-Aldrich. 4-(2-Hydroxyethoxy)benzonitrile Product Specification & CAS 57928-96-8 Data.[5]
-
ChemicalBook. 4-(2-Hydroxyethoxy)benzonitrile Properties and Safety Data.
-
PubChem. 4-Cyanophenol (Precursor) Compound Summary.
-
RSC Advances. Design and synthesis of acrylate derivatives as potential anticancer agents (Protocol Reference for Acrylation).
-
Organic Syntheses. General Protocol for Acrylate Synthesis from Alcohols.
Sources
Application Note: Optimized Tosylation of 4-(2-Hydroxyethoxy)benzonitrile
Executive Overview
The conversion of 4-(2-hydroxyethoxy)benzonitrile into 2-(4-cyanophenoxy)ethyl 4-methylbenzenesulfonate (a tosylate) is a foundational transformation in synthetic organic chemistry and drug development. By converting a poor hydroxyl leaving group into an excellent tosylate leaving group, this intermediate becomes primed for downstream nucleophilic substitutions, such as bioorthogonal tetrazine synthesis[1], etherification, or radiolabeling[2].
This application note provides a field-proven, highly optimized protocol utilizing p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), and 4-dimethylaminopyridine (DMAP) to ensure high yields while suppressing common side reactions.
Mechanistic Causality & Reaction Design
Do not simply mix reagents; understanding the causality of the reaction environment is critical for preventing yield loss.
The Synergistic Role of DMAP and TEA While TsCl can react directly with primary alcohols, the kinetics are often sluggish. Introducing a catalytic amount of DMAP (0.1–0.2 equivalents) acts as a nucleophilic catalyst. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which is exponentially more reactive toward the alcohol than TsCl alone[3].
Simultaneously, TEA is utilized as a Brønsted base to scavenge the stoichiometric HCl generated during the tosyl transfer. This is a critical self-validating control mechanism: if HCl is not neutralized, the local concentration of nucleophilic chloride ions increases.
Solvent Selection: Preventing Undesired Chlorination The choice of solvent dictates the reaction pathway. In polar aprotic solvents like DMF, or in the absence of sufficient base, the accumulated chloride ions can displace the newly formed tosylate, leading to an undesired alkyl chloride byproduct[2]. To mitigate this, anhydrous dichloromethane (DCM) is the optimal solvent. DCM solubilizes the reagents effectively but does not accelerate nucleophilic chloride substitution, thereby preserving the integrity of the tosylate product[2].
Catalytic activation pathway for the tosylation of primary alcohols using DMAP and TEA.
Quantitative Reaction Parameters
The following stoichiometry is optimized for a standard 10 mmol scale synthesis, adapted from established bioorthogonal intermediate protocols[1] and general alcohol tosylation methodologies[3].
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| 4-(2-Hydroxyethoxy)benzonitrile | 163.18 | 1.0 | 1.63 g | Primary Substrate |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 2.29 g | Tosylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL | Acid Scavenger |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 122 mg | Nucleophilic Catalyst |
| Dichloromethane (Anhydrous) | 84.93 | N/A | 40 mL | Non-polar Aprotic Solvent |
Experimental Protocol
This methodology is designed as a self-validating system. Each step in the workup phase specifically targets the removal of a known impurity, ensuring the crude product is of high purity before chromatography.
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Dissolution: Add 4-(2-hydroxyethoxy)benzonitrile (1.63 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous DCM. Stir until completely dissolved.
-
Base & Catalyst Addition: Inject TEA (2.1 mL, 15.0 mmol) and add solid DMAP (122 mg, 1.0 mmol) to the solution.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Lowering the temperature controls the exotherm upon TsCl addition, preventing the degradation of the N-tosylpyridinium intermediate.
Phase 2: Execution & Monitoring
-
TsCl Addition: Dissolve TsCl (2.29 g, 12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe.
-
Incubation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (15–25 °C)[3].
-
Monitoring: Stir for 4 to 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 mixture of Petroleum Ether to Ethyl Acetate. The starting material will appear as a highly polar, UV-active spot, while the tosylate product will migrate significantly higher (higher Rf).
Phase 3: Workup & Isolation
The workup leverages liquid-liquid extraction to systematically strip away catalysts, unreacted reagents, and salts[3].
-
Quench: Add 15 mL of deionized water to the flask and stir vigorously for 10 minutes to hydrolyze any unreacted TsCl into water-soluble p-toluenesulfonic acid.
-
Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer.
-
Alkaline Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize and remove p-toluenesulfonic acid.
-
Acidic Wash: Wash the organic layer with 1N HCl (1 × 20 mL) to protonate and extract residual DMAP and TEA into the aqueous phase.
-
Brine Wash: Wash with saturated NaCl solution (brine, 20 mL) to break any micro-emulsions and draw out dissolved water.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-(4-cyanophenoxy)ethyl 4-methylbenzenesulfonate.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate gradient) to obtain the analytically pure product[2].
Step-by-step liquid-liquid extraction and workup workflow for tosylate isolation.
Analytical Validation & Troubleshooting
-
Incomplete Conversion: If TLC indicates unreacted starting material after 12 hours, verify the quality of the TsCl. TsCl degrades into p-toluenesulfonic acid upon exposure to atmospheric moisture. If the TsCl reagent bottle contains hard, insoluble white chunks, it has degraded and must be recrystallized (typically from hexane) before use.
-
Presence of Alkyl Chloride: If NMR or Mass Spectrometry indicates the presence of 4-(2-chloroethoxy)benzonitrile, the reaction temperature may have been too high during the initial addition, or the TEA was degraded/insufficient[2]. Ensure strictly anhydrous conditions and fresh TEA.
-
NMR Signatures: Successful tosylation is easily confirmed via ¹H NMR by the appearance of a distinct singlet integrating to 3 protons around ~2.4 ppm (the aryl methyl group of the tosylate) and an upfield shift of the methylene protons adjacent to the oxygen atom.
References
Sources
- 1. CN107522673B - 1,2,4,5-tetrazine compound for bioorthogonal reaction and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Scalable synthesis methods for 4-(2-Hydroxyethoxy)benzonitrile
Part 1: Executive Summary & Strategic Route Selection
4-(2-Hydroxyethoxy)benzonitrile is a critical phenyl ether intermediate, serving as the scaffold for several aromatase inhibitors (e.g., Letrozole precursors) and liquid crystal polymers.[1] Its synthesis typically follows one of two mechanistic pathways: the classical Williamson ether synthesis or the catalytic ring-opening of ethylene carbonate.
For scalable manufacturing, Route B (Ethylene Carbonate) is the recommended superior methodology due to its reduced EHS (Environment, Health, and Safety) burden and superior atom economy, despite requiring higher reaction temperatures.[1]
Comparative Route Analysis
| Feature | Route A: Classical Williamson | Route B: Catalytic Carbonate (Recommended) |
| Reagents | 4-Hydroxybenzonitrile + 2-Chloroethanol + Base (NaOH/K₂CO₃) | 4-Hydroxybenzonitrile + Ethylene Carbonate + Cat. (KI/TBAB) |
| Mechanism | S_N2 Displacement (Irreversible) | Nucleophilic Ring Opening / Decarboxylation |
| Safety Profile | CRITICAL RISK: 2-Chloroethanol is a known mutagen and highly toxic (LD50 dermal < 70 mg/kg). | LOW RISK: Ethylene carbonate is a non-toxic, biodegradable solid.[1] |
| Waste Stream | Stoichiometric salt formation (NaCl/KCl) requiring aqueous disposal. | CO₂ gas (vented/scrubbed). No stoichiometric salt waste. |
| Scalability | Limited by genotoxic impurity control (GTI) and salt removal. | High. Solvent-free "melt" chemistry is possible. |
Part 2: Detailed Experimental Protocols
Protocol A: The "Green" Scalable Route (Ethylene Carbonate)
Best for: Kilo-scale production, Green Chemistry compliance, avoiding genotoxic reagents.[1]
1. Reaction Scheme The phenolic oxygen attacks the electrophilic carbon of ethylene carbonate. Under catalytic conditions (halide or base), the intermediate carbonate decomposes, releasing CO₂ and yielding the primary alcohol.
2. Materials & Stoichiometry
-
4-Hydroxybenzonitrile (4-HBN): 1.0 equiv. (e.g., 100.0 g)
-
Ethylene Carbonate (EC): 1.2 equiv. (e.g., 88.7 g)[1]
-
Catalyst: Potassium Carbonate (K₂CO₃) or Potassium Iodide (KI): 0.05 equiv. (e.g., 5.8 g K₂CO₃)[1]
-
Solvent: None (Neat melt) or minimal DMF/Toluene if stirring is limited.
3. Step-by-Step Procedure
-
Charging: To a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer, internal temperature probe, and a reflux condenser (vented to a scrubber for CO₂), charge 4-HBN, Ethylene Carbonate, and the Catalyst.
-
Melting: Heat the mixture to 60°C . The solids will melt into a stirrable slurry.
-
Reaction: Increase temperature to 145–150°C .
-
Note: CO₂ evolution will begin around 130°C. Ensure venting is not blocked.
-
Hold: Maintain at 145–150°C for 6–8 hours .
-
IPC (In-Process Control): Monitor by HPLC/TLC until 4-HBN < 1.0%.
-
-
Quench & Workup (Crystallization Method):
-
Cool the reaction mass to 80°C .
-
Slowly add Water (300 mL) while maintaining temperature >70°C to prevent premature crashing.
-
Allow the biphasic mixture to cool slowly to 20–25°C with vigorous stirring. The product will crystallize out as an off-white solid.
-
Optional: If oiling occurs, seed with pure product at 45°C.[1]
-
-
Isolation: Filter the solid. Wash with water (2 x 50 mL) to remove unreacted ethylene carbonate and catalyst.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
4. Expected Yield & Specs
-
Yield: 85–92%[1]
-
Purity: >98.5% (HPLC)
-
Appearance: White to off-white crystalline solid.
Protocol B: The Classical Route (2-Chloroethanol)
Best for: Small-scale lab synthesis where high temperatures (>100°C) cannot be achieved.
1. Materials & Stoichiometry
-
4-Hydroxybenzonitrile: 1.0 equiv.
-
2-Chloroethanol: 1.5 equiv.
-
Base: Potassium Carbonate (K₂CO₃): 2.0 equiv.[2]
-
Solvent: Acetone or DMF (10 volumes).
2. Step-by-Step Procedure
-
Dissolution: Dissolve 4-HBN in Acetone/DMF. Add K₂CO₃.
-
Addition: Add 2-Chloroethanol dropwise at room temperature.
-
Reflux: Heat to reflux (approx. 60°C for Acetone, 90°C for DMF) for 12–16 hours.
-
Workup:
-
Purification: Recrystallize from Toluene/Hexane if necessary.
Part 3: Process Safety & Quality Control
Critical Process Parameters (CPPs)
| Parameter | Critical Limit | Impact of Deviation |
| Reaction Temp (Route B) | 140°C – 155°C | <140°C: Reaction stalls. >160°C: Polymerization of EC or nitrile hydrolysis. |
| CO₂ Venting (Route B) | Unobstructed Flow | Blockage leads to rapid pressure buildup (runaway risk). |
| pH during Workup | Neutral to Basic | Acidic conditions during workup may hydrolyze the nitrile to amide/acid. |
| 2-Chloroethanol Residual | < 10 ppm | Genotoxic impurity. Must be purged completely if Route A is used. |
Impurity Profile
-
Unreacted 4-HBN: Starting material. Remove via caustic wash (Route A) or water recrystallization (Route B).
-
Ethylene Glycol Dibenzoate derivative: Formed if 2 equiv. of 4-HBN react with one ethylene unit (rare in Route B with excess EC).
-
4-Cyanobenzoic Acid: Hydrolysis product if conditions are too acidic or basic at high temp.
Part 4: Visualizations
Figure 1: Reaction Pathways & Mechanism
Caption: Comparison of the Williamson Ether synthesis (Route A) vs. the Catalytic Carbonate route (Route B).
Figure 2: Scalable Process Flow (Route B)
Caption: Unit operations for the solvent-free synthesis of 4-(2-Hydroxyethoxy)benzonitrile.
References
- Preparation of hydroxybenzonitriles (US Patent 3567758A). Google Patents.
- Process for the preparation of 2-hydroxy-4-(2'-hydroxyethoxy)-benzophenones (EP0340408A1). Google Patents. Provides the specific protocol for reacting phenols with ethylene carbonate using iodide catalysts, directly adaptable to 4-hydroxybenzonitrile.
-
Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol . Royal Society of Chemistry (Catalysis Science & Technology). Validates the "green" mechanism and atom economy of the phenol + ethylene carbonate reaction. [Link]
-
Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbonate . ResearchGate. detailed mechanistic insight into the CO2 release and catalyst role. [Link]
Sources
Application Note: Selective Reduction of 4-(2-Hydroxyethoxy)benzonitrile to Primary Amines
Executive Summary
The reduction of 4-(2-hydroxyethoxy)benzonitrile to 4-(2-hydroxyethoxy)benzylamine is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach this synthesis not merely as a functional group interconversion, but as a system of competing kinetic pathways. The substrate presents two distinct challenges: the high propensity of nitriles to over-reduce into secondary or tertiary amines, and the presence of an unprotected primary alcohol (-OH) and ether linkage that must be preserved. This guide details the mechanistic causality behind reagent selection and provides two self-validating protocols designed for high chemoselectivity and yield.
Mechanistic Causality & Pathway Analysis
The reduction of a cyano group (-C≡N) to a primary amine (-CH₂NH₂) is not a single-step concerted reaction; it proceeds via a highly reactive imine intermediate (-CH=NH)[1][2].
The Over-Alkylation Pitfall: Once the primary amine begins to form in the reaction mixture, it acts as a nucleophile. It can readily attack the unreacted, highly electrophilic imine intermediate. This condensation forms a hemiaminal that subsequently eliminates ammonia to generate a secondary imine, which is then reduced to a [1].
To achieve high chemoselectivity for the primary amine, we must manipulate the thermodynamics of this pathway. In catalytic hydrogenation, this is achieved by saturating the solvent with an excess of ammonia (NH₃)[3]. According to Le Chatelier’s principle, a high concentration of dissolved ammonia shifts the equilibrium of the condensation reaction backward, effectively trapping the intermediate in its primary imine state until it is fully reduced.
The Hydroxyl Interference: When utilizing metal hydride reagents such as Lithium Aluminum Hydride (LiAlH₄), the primary alcohol on the 4-(2-hydroxyethoxy) moiety introduces a stoichiometric variable. The highly basic hydride will immediately deprotonate the acidic hydroxyl proton, forming a lithium alkoxide and evolving hydrogen gas[2]. This side reaction consumes reducing equivalents. Therefore, the protocol must be mathematically adjusted to include an additional equivalent of hydride solely to satisfy the alcohol deprotonation before nitrile reduction can commence.
Reaction pathway of nitrile reduction highlighting intermediate imine and byproduct suppression.
Methodological Selection & Quantitative Comparison
To provide flexibility across different laboratory capabilities, two distinct methodologies are evaluated. Protocol A utilizes catalytic hydrogenation (Raney Nickel), which is the industrial standard for scale-up due to its atom economy and ease of purification. Protocol B utilizes LiAlH₄, which is ideal for rapid, small-scale laboratory synthesis where specialized pressure reactors are unavailable.
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: LiAlH₄ Reduction |
| Reducing Agent | H₂ Gas (1–5 atm) | LiAlH₄ (2.0 equivalents) |
| Catalyst / Additive | Raney Nickel + NH₃ (1–10 wt%) | None |
| Solvent System | Methanolic Ammonia (7N) | Anhydrous THF |
| Temperature Profile | 25 °C to 50 °C | 0 °C to 65 °C (Reflux) |
| Reaction Time | 4 – 12 hours | 2 – 4 hours |
| Primary Amine Yield | 85 – 95% | 75 – 85% |
| Primary Byproduct Risk | Secondary amines (if NH₃ is depleted) | Emulsions (if quench is improper) |
Self-Validating Experimental Protocols
Protocol A: Catalytic Hydrogenation via Raney Nickel
This protocol utilizes observable gas uptake as a self-validating kinetic marker.
-
Substrate Preparation: Dissolve 10.0 mmol of 4-(2-hydroxyethoxy)benzonitrile in 25 mL of 7N Ammonia in Methanol. Causality: The high molar excess of ammonia is strictly required to block the nucleophilic attack of the product on the imine intermediate[3].
-
Catalyst Addition: Under an argon atmosphere, carefully add 1.0 g of Raney Nickel slurry (washed with methanol). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.
-
Hydrogenation: Purge the reaction vessel with H₂ gas three times. Pressurize the vessel to 50 psi (or attach a double-layered H₂ balloon for micro-scale). Stir vigorously at room temperature.
-
Self-Validation Check: Monitor the pressure gauge or balloon volume. The reaction is kinetically active as long as pressure drops (H₂ consumption). The complete cessation of H₂ uptake validates that the reduction is finished.
-
Workup: Vent the hydrogen and purge with argon. Filter the mixture through a pad of Celite to remove the finely divided nickel. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude 4-(2-hydroxyethoxy)benzylamine.
Protocol B: Hydride Reduction via LiAlH₄
This protocol utilizes the Fieser quench method to prevent unfilterable aluminum hydroxide emulsions[4].
-
Reagent Suspension: In an oven-dried, argon-purged flask, suspend 20.0 mmol (0.76 g, 2.0 eq) of LiAlH₄ in 30 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath. Causality: 2.0 equivalents are used because the primary alcohol will irreversibly consume a portion of the hydride[2].
-
Substrate Addition: Dissolve 10.0 mmol of the nitrile substrate in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.
-
Self-Validation Check 1 (Deprotonation): During the addition, immediate and vigorous gas evolution will be observed. This is a self-validating kinetic marker confirming that the acidic proton of the -OH group is being deprotonated to form H₂ gas and a lithium alkoxide.
-
Reduction: Once gas evolution ceases, remove the ice bath and heat the reaction to reflux (65 °C) for 3 hours. The highly polar N-Li and N-Al bonds formed during this stage prevent intermediate dimerization[2].
-
The Fieser Quench (Critical Step): Cool the reaction to 0 °C. For the 0.76 g of LiAlH₄ used, quench by adding strictly in this order:
-
0.76 mL of distilled water (Dropwise. Caution: Vigorous H₂ evolution).
-
1.14 mL (1.5x) of 15% aqueous NaOH.
-
2.28 mL (3x) of distilled water.
-
-
Self-Validation Check 2 (Precipitation): Stir the mixture vigorously for 15 minutes. The reaction will transition from a thick, gray suspension into a distinct, white, granular precipitate[4]. This visual color and texture shift validates that the aluminum complexes have successfully condensed into filterable salts.
-
Isolation: Filter the white suspension through a pad of Celite. Wash the filter cake with hot ethyl acetate (3 x 20 mL). Concentrate the combined organics to yield the primary amine.
References
-
Nitrile reduction - Wikipedia Source: Wikipedia URL:[Link] Index:[1]
-
Nitrile to Amine - Common Conditions Source: Common Organic Chemistry URL:[Link] Index:[3]
-
Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis Source: Organic Synthesis URL:[Link] Index:[4]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Source: Chemistry Steps URL:[Link] Index:[2]
Sources
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 4-(2-Hydroxyethoxy)benzonitrile
Abstract
4-(2-Hydroxyethoxy)benzonitrile is a highly versatile and valuable bifunctional building block in modern medicinal chemistry and pharmaceutical development. Its unique structure, featuring a reactive primary hydroxyl group, an ether linkage, and an aromatic nitrile, provides multiple handles for synthetic diversification. This guide offers an in-depth exploration of key transformations involving this intermediate, explains the chemical principles behind protocol choices, and provides detailed, field-proven methodologies for its application. The synthesis of a key precursor for the second-generation antihistamine, Bilastine, will be used as a practical case study to illustrate its utility.
Introduction: The Strategic Value of 4-(2-Hydroxyethoxy)benzonitrile
In the intricate process of drug discovery and development, the selection of starting materials is a critical decision that influences the efficiency, scalability, and novelty of a synthetic route. 4-(2-Hydroxyethoxy)benzonitrile has emerged as a strategic precursor due to its inherent chemical functionalities.
-
Primary Hydroxyl Group: The terminal -CH₂OH group is the primary site for nucleophilic and electrophilic reactions. It can be readily converted into ethers, esters, or activated as a leaving group for nucleophilic substitution, allowing for the facile introduction of diverse molecular fragments.
-
Aromatic Nitrile: The benzonitrile moiety is a stable and versatile functional group.[1][2] It can serve as a precursor to amines (via reduction), carboxylic acids (via hydrolysis), or participate in cycloaddition reactions. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Ether Linkage: The ethoxy bridge provides both chemical stability and a degree of conformational flexibility to the molecule, which can be advantageous for optimizing drug-receptor interactions.
This combination of features makes 4-(2-Hydroxyethoxy)benzonitrile an ideal starting point for constructing complex molecules, notably in the synthesis of drugs like Bilastine, where the phenoxy-ethyl scaffold is a core structural motif.[3][4][5]
Core Synthetic Transformations and Protocols
The primary alcohol of 4-(2-Hydroxyethoxy)benzonitrile is the most accessible functional group for elaboration. The following sections detail the most common and reliable methods for its transformation into valuable pharmaceutical intermediates.
Diagram: Synthetic Utility Overview
The following diagram illustrates the primary reaction pathways available for modifying 4-(2-Hydroxyethoxy)benzonitrile.
Caption: Key synthetic pathways originating from 4-(2-Hydroxyethoxy)benzonitrile.
O-Alkylation via Williamson Ether Synthesis
Principle: This classic method involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide (or a similar electrophile) in an S_N2 reaction. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with reactive alkylating agents.[6]
Protocol 2.1: General O-Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-(2-Hydroxyethoxy)benzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. Anhydrous solvent is crucial as NaH reacts violently with water.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the mixture back to 0 °C. Add the desired alkyl halide (R-X, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-60 °C) may be required for less reactive halides.
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | NaH or K₂CO₃ | NaH for complete deprotonation; K₂CO₃ for milder conditions. |
| Solvent | Anhydrous DMF, THF | Polar aprotic solvents that solvate the cation and do not interfere with the reaction. |
| Temperature | 0 °C to RT (or heat) | Controls exothermicity of deprotonation and allows for controlled alkylation. |
| Stoichiometry | 1.2 eq Base, 1.1 eq R-X | Slight excess of reagents ensures full conversion of the starting material. |
Esterification via the Mitsunobu Reaction
Principle: The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into esters, among other functional groups, under exceptionally mild conditions.[7][8] It proceeds with a clean inversion of stereochemistry at the alcohol carbon, a key feature in asymmetric synthesis. The reaction involves the activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a good leaving group that is subsequently displaced by a nucleophile, in this case, a carboxylate anion.[9][10]
Protocol 2.2: Mitsunobu Esterification
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-(2-Hydroxyethoxy)benzonitrile (1.0 eq), the desired carboxylic acid (R-COOH, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Dissolve the components in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality Note: The reaction is initiated by the addition of DEAD/DIAD, which is often exothermic. Cooling to 0 °C ensures a controlled reaction rate and minimizes side-product formation.
-
-
Reagent Addition: Add DEAD (40% solution in toluene) or DIAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes. The characteristic orange/red color of the azodicarboxylate may fade as the reaction proceeds.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired ester, triphenylphosphine oxide (TPPO), and the hydrazine byproduct.
-
Purification: Purify the crude material directly by flash column chromatography. A non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically effective. TPPO can be challenging to remove; sometimes, crystallization from a solvent like diethyl ether can precipitate the TPPO before chromatography.
Diagram: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu esterification reaction.
Application Case Study: Synthesis of a Bilastine Precursor
Bilastine is a non-sedating H1 antihistamine.[11] Its synthesis often involves coupling a piperidinyl-benzimidazole core with a substituted phenylethyl side chain.[3][12] 4-(2-Hydroxyethoxy)benzonitrile can be used to construct a key intermediate for this side chain by first activating the hydroxyl group as a tosylate, rendering it an excellent leaving group for subsequent S_N2 displacement by the piperidine nitrogen of the core structure.
Protocol 3.1: Synthesis of 2-(4-Cyanophenoxy)ethyl 4-methylbenzenesulfonate
Principle: The hydroxyl group is converted into a tosylate, an excellent leaving group, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct generated during the reaction.
Diagram: Workflow for Tosylate Intermediate Synthesis
Caption: Experimental workflow for the activation of the hydroxyl group via tosylation.
Detailed Protocol:
-
Preparation: In a round-bottom flask, dissolve 4-(2-Hydroxyethoxy)benzonitrile (1.0 eq) in anhydrous pyridine (approx. 0.3 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Causality Note: The reaction is exothermic. Maintaining a low temperature prevents the formation of undesired side products.
-
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl). Stir until the ice melts. A white precipitate (the product) should form.
-
Trustworthiness Note: This step protonates the pyridine to form pyridinium hydrochloride, which is water-soluble, allowing for easy separation from the water-insoluble product.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure tosylate as a white solid.
This activated tosylate intermediate is now primed for reaction with a nucleophile, such as the secondary amine of the 1-(2-ethoxyethyl)-2-(4-piperidyl)benzimidazole core, to form a key C-N bond in the synthesis of Bilastine.[11]
Conclusion
4-(2-Hydroxyethoxy)benzonitrile is a powerful and adaptable intermediate for pharmaceutical synthesis. The protocols detailed in this guide for O-alkylation, Mitsunobu esterification, and tosylation represent robust and scalable methods for elaborating its structure. By understanding the principles behind these transformations, researchers and drug development professionals can effectively leverage this building block to construct complex molecular architectures and accelerate the discovery of new therapeutic agents. The successful application of this intermediate in synthetic routes towards drugs like Bilastine underscores its significance in the pharmaceutical industry.
References
- Quick Company. (n.d.). Process And Intermediates For The Preparation Of Bilastine.
- Drugs of the Future. (n.d.). BILASTINE.
- Patsnap. (n.d.). Preparation method of bilastine intermediate.
- Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction.
- ChemicalBook. (n.d.). 4-(2-HYDROXYETHYL)BENZONITRILE synthesis.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- NATURALISTA CAMPANO. (n.d.). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Justia Patents. (2021, September 30). process and intermediates for the preparation of bilastine.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Benchchem. (n.d.). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Benchchem. (n.d.). Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols.
- MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
Sources
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- 2. medcraveonline.com [medcraveonline.com]
- 3. Process And Intermediates For The Preparation Of Bilastine [quickcompany.in]
- 4. Preparation method of bilastine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. museonaturalistico.it [museonaturalistico.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Portico [access.portico.org]
- 12. patents.justia.com [patents.justia.com]
Application Note: Synthesis of 4-(2-Chloroethoxy)benzonitrile via Thionyl Chloride Mediated Chlorination
Executive Summary
This application note details the optimized protocol for converting 4-(2-hydroxyethoxy)benzonitrile to 4-(2-chloroethoxy)benzonitrile using thionyl chloride (
The protocol utilizes a Vilsmeier-Haack type activation via catalytic N,N-Dimethylformamide (DMF) to ensure rapid and complete conversion under mild thermal conditions, minimizing the risk of nitrile hydrolysis.
Strategic Reaction Design
The Chemistry
The reaction proceeds via the nucleophilic substitution of the primary alcohol. While thionyl chloride alone can effect this transformation, the addition of catalytic DMF forms the highly reactive Vilsmeier-Haack intermediate (dimethylchloromethyleneammonium chloride), which activates the thionyl chloride and facilitates the substitution via an
Key Advantages of this Protocol:
-
High Selectivity: Conditions are tuned to leave the nitrile (
) and ether ( ) functionalities intact. -
Simplified Workup: The byproducts (
and ) are gaseous and easily removed, simplifying purification. -
Scalability: The process is suitable for gram-to-kilogram scale synthesis in standard batch reactors.
Reaction Mechanism
The following diagram illustrates the catalytic cycle and the activation of the alcohol oxygen, leading to the alkyl chloride.
Figure 1: Mechanistic pathway showing DMF-catalyzed activation of thionyl chloride.
Pre-Experimental Planning
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 4-(2-Hydroxyethoxy)benzonitrile | 163.17 | 1.0 | Solid | Substrate |
| Thionyl Chloride ( | 118.97 | 1.2 - 1.5 | 1.638 | Reagent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 - 0.1 | 0.944 | Catalyst |
| Toluene (or DCM) | 92.14 | 5 - 10 Vol | 0.867 | Solvent |
Safety & Handling (Critical)
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Releases HCl and
upon exposure to moisture. Handle only in a fume hood. -
Gas Evolution: The reaction generates stoichiometric amounts of
and HCl gas. A caustic scrubber (NaOH trap) connected to the manifold is mandatory for scales >1g. -
Nitrile Stability: Avoid strong aqueous acid at high temperatures during workup to prevent hydrolysis to the carboxylic acid.
Detailed Protocol
Equipment Setup
-
Dry 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Reflux condenser with a drying tube (CaCl2) or nitrogen inlet.
-
Pressure-equalizing addition funnel.
-
Gas outlet connected to a scrubber (10% NaOH solution).
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the chlorination process.
Step-by-Step Procedure
-
Charge: In the clean, dry RBF, dissolve 4-(2-hydroxyethoxy)benzonitrile (1.0 equiv) in anhydrous Toluene (5-8 volumes). Add DMF (0.05 equiv).
-
Cool: Cool the mixture to 0–5°C using an ice bath.
-
Addition: Charge the addition funnel with Thionyl Chloride (1.3 equiv). Add dropwise over 20–30 minutes. Note: An exotherm and gas evolution will be observed.
-
Reaction: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to 70–80°C .
-
Expert Tip: Do not reflux vigorously immediately.[1] Allow the gas evolution to proceed in a controlled manner.
-
-
Monitor: Stir at elevated temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2] The starting material (
) should disappear, and a less polar product ( ) should appear. -
Quench: Cool the reaction mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and saturated
solution. Caution: Residual thionyl chloride will react vigorously. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate or DCM (
volumes). -
Wash: Combine organic layers and wash with water (
), then brine ( ). -
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude solid. -
Purification: The crude material is often pure enough for subsequent steps (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via short silica plug filtration.
Characterization & Quality Control
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically 60–65°C (Consistent with para-substituted alkoxy benzonitriles).
-
IR Spectroscopy:
-
(Strong,
stretch). -
Absence of broad
stretch at .
-
(Strong,
-
1H NMR (400 MHz,
):-
7.60 (d,
Hz, 2H, Ar-H ortho to CN). -
6.98 (d,
Hz, 2H, Ar-H ortho to OR). -
4.30 (t,
Hz, 2H, ). -
3.85 (t,
Hz, 2H, ). -
Note: The triplet for the chloromethyl group is characteristically upfield from the original hydroxymethyl group.
-
7.60 (d,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet | Distill |
| Sticky Gum Formation | Polymerization or Wet Solvent | Ensure Toluene is anhydrous. Use DCM if solubility is an issue.[1] |
| Hydrolysis (Amide) | Acidic quench too hot | Ensure quench is done on ice and neutralized with Bicarbonate immediately. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
European Patent Office. (1984). Process for the preparation of benzonitrile derivatives.[1][3][4][5][6][7] EP0004257B1.
-
Organic Chemistry Portal. (n.d.). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12163, 4-Chlorobenzonitrile (Analogous spectral data reference).
-
Fisher Scientific. (2024). Safety Data Sheet: Thionyl Chloride.
Sources
- 1. data.epo.org [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-(2-HYDROXYETHYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing yield in the alkylation of 4-hydroxybenzonitrile with ethylene carbonate
Knowledge Base Article: Optimizing Yield in the Alkylation of 4-Hydroxybenzonitrile with Ethylene Carbonate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Article ID: KB-ORG-7742 Last Updated: February 2026
The synthesis of 4-(2-hydroxyethoxy)benzonitrile via the alkylation of 4-hydroxybenzonitrile (4-cyanophenol) with ethylene carbonate (EC) is a highly atom-economical, "green" alternative to using toxic reagents like 2-chloroethanol or ethylene oxide[1]. However, achieving quantitative yields while preserving the sensitive nitrile functional group requires precise control over thermodynamics and catalyst selection.
This guide provides a mechanistic breakdown, a self-validating experimental protocol, and a comprehensive troubleshooting FAQ to resolve common bottlenecks such as incomplete conversion, oligomerization, and functional group degradation.
Mechanistic Pathway & Reaction Dynamics
The reaction is driven by the entropically favorable decarboxylation of ethylene carbonate[2]. The choice of catalyst dictates the initiation step:
-
Base Catalysis (e.g., K₂CO₃): Deprotonates the phenol to form a highly nucleophilic phenoxide, which directly attacks the electrophilic carbon of the EC ring[2].
-
Nucleophilic Catalysis (e.g., PPh₃, KI, TEAI): The catalyst attacks the EC ring first, forming a zwitterionic or halo-alkoxide intermediate that subsequently reacts with the phenol[3][4][5]. This pathway is inherently milder and avoids strong basic conditions, which is crucial for protecting the base-sensitive nitrile group on 4-hydroxybenzonitrile.
Mechanistic pathway and competing side reactions in the alkylation of 4-hydroxybenzonitrile.
Quantitative Catalyst Comparison
To optimize your specific workflow, consult the empirical data below summarizing the performance of various catalytic systems for phenol hydroxyethylation.
| Catalyst System | Loading (mol%) | Optimal Temp (°C) | Expected Yield | Primary Advantage | Known Limitations / Risks |
| K₂CO₃ | 1.0 - 5.0 | 130 - 150 | 85 - 90% | Inexpensive, fast kinetics[2]. | High risk of nitrile hydrolysis if moisture is present. |
| KI | 1.0 - 2.0 | 150 | > 95% | High selectivity, neutral conditions[3]. | Requires higher activation temperatures. |
| PPh₃ | 0.5 - 2.0 | 160 - 175 | ~ 98% | Near-quantitative yield, protects -CN group[4]. | Trace phosphine oxide removal during workup. |
| TEAI | 1.0 - 5.0 | 140 - 150 | 90 - 95% | Excellent phase transfer properties[5]. | Quaternary ammonium salts can degrade at >150°C. |
Standard Operating Procedure (SOP): Solvent-Free Alkylation
This protocol utilizes a solvent-free (neat) approach with Triphenylphosphine (PPh₃) to ensure maximum yield while preventing nitrile hydrolysis[4]. The procedure is designed as a self-validating system; the physical evolution of gas acts as a direct stoichiometric indicator of reaction progress.
Reagents Required:
-
4-Hydroxybenzonitrile (1.0 equivalent, strictly anhydrous)
-
Ethylene Carbonate (1.05 equivalents, 99% purity)
-
Triphenylphosphine (0.02 equivalents / 2 mol%)
Step-by-Step Methodology:
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas bubbler attached to the condenser outlet. Causality: The bubbler is critical for in-process control (IPC). Because the reaction yields exactly one mole of CO₂ per mole of product, gas evolution provides real-time kinetic feedback.
-
Reagent Charging: Charge the flask with 4-hydroxybenzonitrile, ethylene carbonate, and PPh₃. Flush the system with dry Nitrogen (N₂) for 5 minutes. Causality: Purging atmospheric moisture prevents the high-temperature hydrolysis of the nitrile group to an amide.
-
Melting & Homogenization: Heat the mixture gently to 50–60 °C. Ethylene carbonate melts at ~36 °C, acting as an excellent polar aprotic solvent. Stir until the phenol is completely dissolved.
-
Reaction Initiation: Ramp the heating mantle to 160 °C. Observe the bubbler. Vigorous CO₂ evolution will typically commence around 135–140 °C[4].
-
Steady-State Monitoring: Maintain the temperature at 160–165 °C. Continue stirring until gas evolution completely ceases (typically 2 to 4 hours depending on scale)[3][4]. Causality: Premature quenching before CO₂ evolution stops will result in unreacted carbonate half-esters and low yields.
-
Quenching & Workup: Cool the amber melt to 80 °C. Dilute with ethyl acetate or toluene before the mixture solidifies. Wash the organic layer with dilute aqueous NaOH (0.1 M) to remove any unreacted phenol, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(2-hydroxyethoxy)benzonitrile.
Troubleshooting FAQs
Q1: My reaction stalled at 60% conversion. How do I drive it to completion? A: Incomplete conversion is almost always a thermodynamic issue. The decarboxylation of the intermediate carbonate half-ester requires a high activation energy. If your reaction temperature is below 130 °C, the intermediate will accumulate, and the reaction will stall[2]. Ensure your internal probe reads at least 150–160 °C. Additionally, ensure you are using a slight excess of EC (1.05 to 1.1 eq) to account for trace sublimation.
Q2: I am detecting bis(2-phenoxyethyl)carbonate (BPEC) or PEGylated side products in my LC-MS. What caused this? A: Over-alkylation or oligomerization occurs when there is a large stoichiometric excess of ethylene carbonate combined with prolonged heating after the primary phenol has been consumed[1]. To fix this:
-
Reduce your EC stoichiometry to no more than 1.05 equivalents.
-
Strictly monitor the CO₂ bubbler. Terminate the heat exactly when gas evolution ceases.
-
If BPEC has already formed, it can sometimes be converted back to the desired product by adding a small amount of unreacted 4-hydroxybenzonitrile and heating in a basic medium[1].
Q3: The nitrile group on my substrate is hydrolyzing into an amide/carboxylic acid. How do I protect it? A: Nitrile hydrolysis at >130 °C is catalyzed by the presence of water and strong alkali bases (like NaOH or wet K₂CO₃). To troubleshoot:
-
Switch Catalysts: Abandon alkali carbonates and use a neutral nucleophilic catalyst like Potassium Iodide (KI)[3] or Triphenylphosphine (PPh₃)[4].
-
Dry Reagents: Ensure your 4-hydroxybenzonitrile is desiccated and the reaction is run under a strict N₂ or Ar atmosphere.
Q4: The reaction mixture turns into a black, tarry substance. What went wrong? A: Tar formation is typically the result of localized overheating (hot spots) or the degradation of the catalyst[1]. If using Tetraethylammonium iodide (TEAI), be aware that quaternary ammonium salts begin to undergo Hofmann elimination or degradation at temperatures exceeding 150 °C[5]. Lower the temperature to 140 °C, increase the stirring rate to ensure uniform heat distribution, or switch to a more thermally stable catalyst like PPh₃[4].
Q5: How do I remove unreacted ethylene carbonate during purification? A: Ethylene carbonate is highly soluble in water. During your liquid-liquid extraction workup, washing the organic layer (e.g., ethyl acetate) with warm water (40 °C) or brine will effectively partition the unreacted EC into the aqueous phase, leaving the more lipophilic 4-(2-hydroxyethoxy)benzonitrile in the organic layer.
References
- Process of hydroxyethylation (US2448767A). Google Patents.
- Catalysis Science & Technology. RSC Publishing.
- Process for alkoxylation of phenols (US4261922A). Google Patents.
- Hydroxyalkylation of phenols or thiophenols with cyclic organic carbonates using triorganophosphine catalysts (US5059723A). Google Patents.
- Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate...ResearchGate.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. US2448767A - Process of hydroxyethylation - Google Patents [patents.google.com]
- 3. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]
- 4. US5059723A - Hydroxyalkylation of phenols or thiophenols with cyclic organic carbonates using triorganophosphine catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(2-Hydroxyethoxy)benzonitrile
Executive Summary & Molecule Profile
User Warning: The critical parameter for 4-(2-Hydroxyethoxy)benzonitrile is its low melting point (approx. 50–51°C) [1]. Standard high-temperature recrystallization protocols (e.g., refluxing in water or toluene) often fail, resulting in "oiling out" (liquid-liquid phase separation) rather than crystallization.
This guide prioritizes low-temperature solvent systems and antisolvent precipitation to ensure crystalline recovery and high purity (>99%) required for pharmaceutical or liquid crystal intermediate applications.
| Property | Value | Implication for Purification |
| CAS | 69395-13-7 | Unique identifier for tracking.[1][2][3] |
| Structure | Nitrile (-CN) + Ether Linkage + Hydroxyl (-OH) | Amphiphilic nature; soluble in alcohols and moderately polar organics. |
| Melting Point | 50–51°C [1] | CRITICAL: Do not heat solutions above 45°C during dissolution to avoid oiling out. |
| Key Impurities | 4-Hydroxybenzonitrile (Starting Material), Salts | Phenolic impurities require specific polarity control to remove. |
Solvent Selection Matrix
The following matrix evaluates solvents based on the "Like Dissolves Like" principle, adjusted for the molecule's thermal instability.
| Solvent System | Role | Rating | Technical Rationale |
| Ethanol / Water | Primary | ⭐⭐⭐⭐⭐ | Best Balance. The hydroxyl group interacts with ethanol; water acts as a strong antisolvent to force crystallization at low temps. |
| Isopropanol (IPA) | Alternative | ⭐⭐⭐⭐ | Good for slower crystal growth. Less likely to solvate inorganic impurities than ethanol. |
| Toluene | Specific | ⭐⭐ | Use with Caution. Good for removing non-polar byproducts, but the boiling point (110°C) exceeds the product's MP. Requires vacuum removal or low-temp handling. |
| Ethyl Acetate / Heptane | Polarity Tuning | ⭐⭐⭐ | Excellent for removing unreacted 4-hydroxybenzonitrile if the product is too soluble in alcohols. |
Decision Logic: Selecting Your Workflow
The following diagram illustrates the decision-making process based on your crude material's state.
Figure 1: Decision tree for selecting the purification pathway based on crude material state.
Detailed Protocols
Protocol A: The "Safe-Zone" Recrystallization (Ethanol/Water)
Recommended for general purity enhancement (>95% to >99%).
Safety Note: Perform all steps in a fume hood. Nitriles are toxic.
-
Dissolution:
-
Place 10 g of crude 4-(2-hydroxyethoxy)benzonitrile in a flask.
-
Add Ethanol (95%) slowly while stirring.
-
Heat gently to 40–45°C . Do NOT exceed 50°C.
-
Add just enough ethanol to dissolve the solid (approx. 3–5 mL per gram).
-
-
Filtration (Optional):
-
If insoluble particles (salts) remain, filter the warm solution through a sintered glass funnel.
-
-
Crystallization:
-
Remove from heat. Slowly add Water (antisolvent) dropwise until a faint turbidity (cloudiness) persists.
-
Add 1–2 mL of Ethanol to clear the solution again.
-
Allow the flask to cool to room temperature undisturbed.
-
Transfer to a fridge (4°C ) or freezer (-10°C ) for 4–12 hours.
-
-
Collection:
-
Filter the white crystals using vacuum filtration.
-
Wash the cake with cold (0°C) Ethanol/Water (1:1 mixture).
-
-
Drying:
-
Dry in a vacuum oven at 30°C (well below MP) for 6 hours.
-
Protocol B: Trituration (For Sticky Solids)
Use this if the material is too impure to crystallize or has "oiled out."
-
Suspend the crude sticky solid in Toluene or Diethyl Ether (10 mL per gram).
-
Stir vigorously at room temperature for 1 hour. This extracts non-polar impurities without dissolving the main product (which is polar).
-
Filter the resulting solid.[4]
-
Proceed to Protocol A if higher purity is needed.
Troubleshooting & FAQs
Q1: My product "oiled out" (formed a liquid blob at the bottom) instead of crystallizing. Why?
Cause: You likely heated the solvent above the melting point (50°C) of the compound, or the solution was too concentrated. Fix:
-
Re-heat the mixture to 45°C to redissolve the oil.
-
Add a small amount of seed crystals.
-
Cool very slowly (wrap the flask in a towel).
-
If using Ethanol/Water, increase the Ethanol ratio slightly to keep the product soluble longer as it cools.
Q2: The crystals are yellow. How do I remove the color?
Cause: Oxidation products or traces of starting material (4-cyanophenol). Fix:
-
Activated Carbon: During the warm dissolution step (Protocol A, Step 1), add 5% w/w activated carbon. Stir for 10 mins, then filter hot.
-
Alkaline Wash: Dissolve crude in Ethyl Acetate and wash with dilute NaOH (5%). This pulls the acidic phenolic impurities into the aqueous layer. Evaporate the organic layer and then recrystallize.[5]
Q3: Can I use pure water?
No. While the compound has some water solubility due to the -OH group, the benzene ring makes it too hydrophobic for efficient recrystallization from pure water. You will likely get an emulsion or oiling out.
Process Control Diagram
Figure 2: Step-by-step workflow for the purification of 4-(2-Hydroxyethoxy)benzonitrile.
References
-
PubChem.[3] (n.d.). Compound Summary: 4-(2-Hydroxyethoxy)benzonitrile.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. 4-(2-HYDROXYETHYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(2-HYDROXYETHYL)BENZONITRILE CAS#: 69395-13-7 [m.chemicalbook.com]
- 3. 4-(2-Hydroxyethyl)benzonitrile | C9H9NO | CID 2800815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
- 5. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
Technical Support Center: Optimization of 4-(2-Hydroxyethoxy)benzonitrile Synthesis
Case ID: 4-HEB-SYNTH-001 Topic: Troubleshooting Low Conversion & Impurity Profiles Target Molecule: 4-(2-Hydroxyethoxy)benzonitrile (CAS: 69395-13-7) Starting Material: 4-Hydroxybenzonitrile (CAS: 767-00-0)[1]
Executive Summary & Route Selection
This guide addresses the synthesis of 4-(2-Hydroxyethoxy)benzonitrile, a critical intermediate for beta-blockers (e.g., Metoprolol) and liquid crystal polymers.[1] Low conversion rates in this synthesis are typically caused by two competing factors: nucleophilic inhibition (hydration of the phenoxide) and nitrile instability (hydrolysis under basic conditions).
There are two primary synthetic routes.[1] You must identify which route you are currently using to apply the correct troubleshooting steps.
| Feature | Method A: Ethylene Carbonate (Recommended) | Method B: Williamson Ether (Traditional) |
| Reagents | 4-Hydroxybenzonitrile + Ethylene Carbonate | 4-Hydroxybenzonitrile + 2-Chloroethanol |
| Catalyst/Base | ||
| Key Mechanism | Ring-opening Alkylation & Decarboxylation | |
| Atom Economy | High (Byproduct: | Low (Byproduct: Salt + Halides) |
| Common Failure | Incomplete decarboxylation / Polymerization | Elimination of alkyl halide / Nitrile hydrolysis |
Diagnostic Workflow
Before adjusting parameters, locate your issue on the logic tree below.[2]
Figure 1: Diagnostic logic for identifying failure modes in ether synthesis.[1]
Method A: Ethylene Carbonate Route (Green Chemistry)
This route is preferred for its lack of genotoxic halide byproducts.[1] The reaction proceeds via the attack of the phenoxide on the carbonate, followed by ring opening and loss of
Standard Protocol
-
Stoichiometry: 1.0 eq 4-Hydroxybenzonitrile : 1.2 eq Ethylene Carbonate.[1]
-
Catalyst:
(0.05 - 0.1 eq) and TBAI (0.05 eq).[1] -
Solvent: DMF (dimethylformamide) or neat (melt).
-
Temperature:
.[1]
Troubleshooting Guide
Q: My reaction stalls at 50% conversion even after 12 hours.
-
Root Cause: Phenoxide Hydration. The carbonate base (
) is hygroscopic. If water is present, the phenol exists in equilibrium with hydroxide ions rather than the active "naked" phenoxide anion needed to attack the ethylene carbonate. -
Solution:
Q: I see vigorous bubbling initially, then it stops, but yield is low.
-
Root Cause: Premature Decarboxylation or Temperature Shock. The release of
indicates the reaction is proceeding. If it stops early, the catalyst may have been poisoned or the ethylene carbonate polymerized.[2] -
Solution: Ensure the temperature is maintained strictly at
. Below , the decarboxylation step is rate-limiting, leading to an intermediate carbonate ester that does not convert to the ether.[2]
Q: The product is a sticky oil instead of a solid.
-
Root Cause: Polymerization (Oligomerization). Excess ethylene carbonate can react with the product's new hydroxyl group, adding another unit (forming a PEG chain).
-
Solution: Reduce Ethylene Carbonate to 1.05 - 1.1 equivalents. Do not use large excesses "to drive the reaction."
Method B: Williamson Ether Synthesis (2-Haloethanol)[1]
This route uses 2-chloroethanol or 2-bromoethanol.[1] It is kinetically faster but prone to side reactions.
Standard Protocol
-
Stoichiometry: 1.0 eq 4-Hydroxybenzonitrile : 1.2 eq 2-Chloroethanol.[1]
-
Base:
(2.0 eq) or (1.1 eq). -
Solvent: Acetone (reflux) or DMF (
).
Troubleshooting Guide
Q: I am detecting significant amounts of epoxide or acetaldehyde.
-
Root Cause: Elimination (E2). Strong bases (
) can cause dehydrohalogenation of 2-chloroethanol, forming ethylene oxide (gas) or acetaldehyde, depleting your alkylating agent.[1][2] -
Solution: Switch to a weaker base like
or . Avoid hydroxide bases.[1] Lower the temperature to .
Q: The reaction mixture turned dark brown/black.
-
Root Cause: Oxidation/Polymerization. Phenoxides are electron-rich and susceptible to oxidation at high temperatures in air.[1]
-
Solution: Run the reaction strictly under Nitrogen or Argon atmosphere.
Critical Failure Mode: Nitrile Hydrolysis
The nitrile group on the benzene ring is electron-withdrawing, making it susceptible to hydrolysis under basic conditions, especially if water is present.[2]
Mechanism of Failure:
This converts your target 4-(2-hydroxyethoxy)benzonitrile into 4-(2-hydroxyethoxy)benzamide or 4-(2-hydroxyethoxy)benzoic acid .[1]
Detection
-
TLC/HPLC: A new spot appearing more polar (lower
) than the product. -
IR Spectroscopy: Appearance of broad Carbonyl (
) bands around (Amide/Acid) alongside the sharp Nitrile ( ) band at .[1]
Prevention Protocol
-
Control pH: Avoid using
or if possible.[1] Carbonate bases are safer.[1] -
Water Exclusion: This reaction requires water to proceed.[1] By ensuring anhydrous conditions (solvents <0.05% water), you eliminate the reagent necessary for hydrolysis.[2]
-
Temperature Limit: Do not exceed
. Hydrolysis rates increase exponentially with temperature.[1]
Physical Data Reference Table
Use this data to validate your isolated material.[1]
| Property | 4-Hydroxybenzonitrile (SM) | 4-(2-Hydroxyethoxy)benzonitrile (Product) |
| CAS | 767-00-0 | 69395-13-7 |
| Mol.[1] Weight | 119.12 g/mol | 163.17 g/mol |
| Melting Point | 110 - 113°C | 50 - 51°C |
| Solubility | Soluble in Acetone/Alcohol | Soluble in Acetone/Alcohol/DCM |
| Appearance | White crystalline powder | White to off-white solid |
Note: If your isolated solid melts >100°C, you have recovered starting material, not product.[2]
Reaction Pathway Visualization
The following diagram illustrates the desired pathway versus the critical hydrolysis side reaction.
Figure 2: Reaction mechanism and potential hydrolysis pathways.[1][2]
References
-
Preparation of hydroxybenzonitriles. US Patent 3567758A.[1] Describes the general stability and handling of hydroxybenzonitriles.Link
-
Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles. US Patent 7256312B2. Details the synthesis of alkoxy benzonitriles and purification steps.Link
-
Synthesis of ethylene carbonate from cyclocondensation. ResearchGate. Provides context on the reactivity of ethylene carbonate and catalysts.Link
-
Benzonitrile, 4-hydroxy- Data. NIST Chemistry WebBook. Physical property data for starting material verification.[1][3]Link
-
4-(2-Hydroxyethyl)benzonitrile Properties. ChemicalBook. Physical property data for the target molecule.[3][4][5][6][7][8][9]Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN102249950B - Synthetic method of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
- 7. 2-CHLORO-4-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 9. 4-シアノフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Thermal Stability of 4-(2-Hydroxyethoxy)benzonitrile in Reactions
This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal stability of 4-(2-Hydroxyethoxy)benzonitrile during chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns with 4-(2-Hydroxyethoxy)benzonitrile?
A1: 4-(2-Hydroxyethoxy)benzonitrile possesses three key functional groups that can be susceptible to thermal degradation: the aromatic nitrile, the ether linkage, and the terminal hydroxyl group. At elevated temperatures, you may encounter several issues:
-
Hydrolysis of the nitrile group: In the presence of water, especially under acidic or basic conditions, the nitrile can hydrolyze to the corresponding amide and subsequently to a carboxylic acid.[1][2][3]
-
Trimerization of the nitrile group: Aromatic nitriles can undergo cyclotrimerization at high temperatures to form thermally stable, but often undesirable, triazine rings.[4]
-
Oxidative cleavage of the ether linkage: The ether bond can be susceptible to oxidation at elevated temperatures, particularly in the presence of oxygen.[5][6]
-
Dehydration and other side reactions of the hydroxyethyl group: The terminal hydroxyl group can participate in various side reactions, including dehydration.
Q2: What are the likely thermal decomposition pathways for 4-(2-Hydroxyethoxy)benzonitrile?
A2: Based on its structure, the thermal degradation of 4-(2-Hydroxyethoxy)benzonitrile can proceed through several pathways, often competing with each other depending on the reaction conditions.
-
Nitrile Group Reactions:
-
Hydrolysis: R-C≡N + H₂O → R-CONH₂ → R-COOH
-
Trimerization: 3 R-C≡N → (R-C)₃N₃ (a triazine ring)
-
-
Hydroxyethoxy Side Chain Reactions:
-
Ether Cleavage (Oxidative): This can lead to the formation of 4-hydroxybenzonitrile and other degradation products.
-
Dehydration: Elimination of water from the hydroxyethyl group.
-
Q3: What are the general recommended reaction conditions to maintain the stability of 4-(2-Hydroxyethoxy)benzonitrile?
A3: To minimize thermal degradation, consider the following:
-
Temperature Control: Whenever possible, conduct reactions at the lowest effective temperature.
-
Inert Atmosphere: If oxidative degradation of the ether linkage is a concern, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
pH Control: Maintain a neutral or near-neutral pH to minimize the risk of nitrile hydrolysis.
-
Solvent Choice: Use dry, aprotic solvents if water-mediated side reactions are a possibility.
Q4: How can I monitor the stability of 4-(2-Hydroxyethoxy)benzonitrile during my reaction?
A4: Regular monitoring of your reaction mixture is crucial. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the consumption of the starting material and the formation of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the nitrile peak (around 2220-2240 cm⁻¹) or the appearance of amide or carboxylic acid peaks.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Probable Cause(s) | Troubleshooting Steps & Corrective Actions |
| Low reaction yield with significant starting material remaining. | Reaction temperature is too low for the desired transformation but high enough to initiate slow degradation. | 1. Confirm Thermal Stability: Run a control experiment by heating 4-(2-Hydroxyethoxy)benzonitrile in the reaction solvent at the target temperature to assess its stability. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments while monitoring for product formation and degradation. 3. Consider Catalysis: Investigate if a catalyst can promote the desired reaction at a lower temperature. |
| Product discoloration (yellowing or browning). | Formation of colored byproducts from thermal decomposition, potentially from oxidation of the phenol or ether group. | 1. Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) before heating and maintain a positive pressure throughout the reaction. 2. Use Antioxidants: Consider adding a small amount of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), to inhibit oxidative degradation of the ether linkage.[7][8] 3. Purification: If discoloration occurs, attempt to remove the colored impurities through recrystallization, column chromatography, or activated carbon treatment. |
| Formation of an insoluble white precipitate. | This could be the formation of a triazine byproduct from the trimerization of the nitrile group at high temperatures.[4] | 1. Lower Reaction Temperature: This is the most direct way to prevent trimerization. 2. Reduce Reaction Time: Minimize the time the reaction is held at a high temperature. 3. Characterize the Precipitate: Isolate and analyze the precipitate (e.g., by IR or melting point) to confirm its identity. |
| Presence of 4-hydroxybenzonitrile as a major byproduct. | Cleavage of the ether linkage. | 1. Exclude Oxygen: As with discoloration, use an inert atmosphere. 2. Lower Temperature: High temperatures can promote ether cleavage. 3. Add a Stabilizer: Antioxidants can help prevent this decomposition pathway.[9] |
| Formation of 4-carboxy- or 4-amido-phenylethoxyethanol. | Hydrolysis of the nitrile group.[1][3] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Control pH: Avoid strongly acidic or basic conditions. If a base or acid is required for the reaction, consider using a milder one or adding it at a lower temperature. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential thermal degradation pathways of 4-(2-Hydroxyethoxy)benzonitrile.
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. Nitrile reaction in high‐temperature water: Kinetics and mechanism | Scilit [scilit.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. Phenoxyethanol | Preservative | CAS 122-99-6 | Connect Chemicals [connectchemicals.com]
- 7. Poly(ethylene glycol) dimethyl ether average Mn 500, BHT 100ppm stabilizer 24991-55-7 [sigmaaldrich.com]
- 8. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Antioxidant 168 Improves Thermal Stability in Plastics? [vinatiorganics.com]
Technical Support Center: Solvent Selection for High-Purity 4-(2-Hydroxyethoxy)benzonitrile Extraction
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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically select an optimal solvent system for the extraction and purification of 4-(2-Hydroxyethoxy)benzonitrile. Achieving high purity for this compound requires a nuanced understanding of its molecular structure and how it interacts with various solvents. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification process effectively.
Core Principles: Understanding the Molecule
4-(2-Hydroxyethoxy)benzonitrile (C₉H₉NO₂) possesses a bifunctional nature that dictates its solubility. The molecule can be divided into two key domains:
-
The Polar Head Group: Comprising the hydroxyl (-OH) and ether (-O-) functionalities, this region is capable of forming strong hydrogen bonds with protic solvents (e.g., water, alcohols) and dipole-dipole interactions with polar aprotic solvents.
-
The Aromatic Tail: The benzonitrile group (a benzene ring with a nitrile, -C≡N) is predominantly non-polar and hydrophobic, favoring interactions with aromatic or low-polarity organic solvents.
This dual character means that no single solvent is "perfect." The goal is to find a solvent or solvent system that can be manipulated to selectively dissolve the target compound while excluding impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when starting the solvent selection process for 4-(2-Hydroxyethoxy)benzonitrile?
The most critical factor is exploiting the temperature-dependent solubility of the compound. An ideal solvent for crystallization will fully dissolve 4-(2-Hydroxyethoxy)benzonitrile at or near its boiling point but will have very low solubility for it at ambient or sub-ambient temperatures (e.g., 0-4 °C). This large solubility differential is the primary driver for achieving a high recovery yield.
Q2: My purification attempts with a single solvent are failing to remove a persistent impurity. What is the next logical step?
When a single-solvent crystallization is insufficient, the next step is to implement a binary solvent system . This technique involves dissolving the crude material in a minimal amount of a "good" solvent (in which it is highly soluble) and then carefully adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes faintly turbid. This fine-tunes the solubility, often allowing for the selective precipitation of the desired compound, leaving impurities behind in the mother liquor.
Q3: I've obtained a pure-looking white powder, but my analytical data (e.g., NMR, HPLC) shows it's not completely dry. Why?
High-boiling point solvents, while potentially effective for dissolution, can become trapped within the crystal lattice of your product. Solvents like DMSO or DMF are notoriously difficult to remove. It is crucial to consider the solvent's boiling point and vapor pressure during selection. If a high-boiling solvent must be used, post-purification techniques such as lyophilization or drying in a high-vacuum oven at an elevated temperature (below the product's melting point) are necessary.
Troubleshooting Guide
Problem: Oily Product Formation ("Oiling Out") During Cooling
-
Symptom: Instead of forming solid crystals, an immiscible, often yellowish or brownish oil separates from the solvent as the solution cools.
-
Causality: "Oiling out" occurs when the concentration of the solute is so high that it separates from the solution at a temperature above its freezing point in that solvent system. The molecules have come out of solution but have not yet organized into a stable crystal lattice. This is often exacerbated by cooling the solution too quickly.
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small additional volume (10-20%) of the same hot solvent to slightly decrease the saturation level.
-
Drastically Reduce Cooling Rate: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath.
-
Introduce a Seed Crystal: If you have a small amount of pure solid, add a single, tiny crystal to the cooled, clear solution to provide a nucleation point for crystal growth.
-
Problem: No Crystals Form, Even After Extended Cooling
-
Symptom: The solution remains clear and free of precipitate, even after cooling in an ice bath or refrigerator for an extended period.
-
Causality: This indicates that the solution is not supersaturated at the lower temperature. This can be due to using a large excess of solvent or choosing a solvent in which the compound remains too soluble even when cold.
-
Solutions:
-
Reduce Solvent Volume: In a fume hood, gently heat the solution and evaporate a portion of the solvent. Allow the concentrated solution to cool again.
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.
-
Add an Anti-Solvent: If you know a miscible solvent in which your compound is insoluble (e.g., heptane or water), add it dropwise to the cooled solution until persistent turbidity appears, then allow it to stand.
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol allows for the efficient empirical determination of a suitable single solvent.
-
Preparation: Place approximately 20-30 mg of your crude 4-(2-Hydroxyethoxy)benzonitrile into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, vortexing after each drop, up to a volume of 0.5 mL. Note the solubility at room temperature. A poor solvent at this stage is a good candidate.
-
Heating: For tubes where the compound was insoluble or sparingly soluble, gently heat the mixture in a sand or water bath towards the solvent's boiling point. Observe if the compound dissolves completely.
-
Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: A suitable solvent is one that showed poor solubility at room temperature, complete dissolution upon heating, and significant formation of a crystalline precipitate upon cooling.
Table 1: Candidate Solvents for Screening Based on Chemical Principles
| Solvent | Class | Boiling Point (°C) | Rationale for Use |
| Isopropanol | Protic | 82 | Can hydrogen bond with the hydroxyl group; moderate polarity. |
| Ethyl Acetate | Polar Aprotic | 77 | Balances polarity to dissolve the molecule, often has a good temperature/solubility gradient. |
| Toluene | Aromatic | 111 | Interacts well with the benzonitrile portion; useful for removing non-polar impurities. |
| Acetonitrile | Polar Aprotic | 82 | The nitrile group may interact favorably; good for polar compounds. |
| Water | Protic | 100 | May be a good anti-solvent or useful in a mixture with a miscible organic solvent like ethanol. |
Protocol 2: High-Purity Binary Solvent Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum required volume of a hot "good" solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick gravity filtration of the hot solution.
-
Anti-Solvent Addition: While keeping the solution hot, add a "poor" solvent (e.g., water or heptane) dropwise with swirling until the first sign of persistent cloudiness (turbidity) appears.
-
Re-clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate, ensuring the solution is at its saturation point.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals via vacuum filtration, wash with a small amount of cold solvent mixture, and dry under high vacuum.
Visualization of Workflows
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting common crystallization problems.
References
-
Crystallization Principles: A foundational overview of the theory and practice of crystallization from solution. Source: University College London, UCL. [Link]
-
Recrystallization Techniques: A detailed guide on the practical aspects of recrystallization, a core laboratory purification technique. Source: University of Toronto, Department of Chemistry. [Link]
-
4-(2-hydroxyethoxy)benzonitrile Compound Summary: Physicochemical data and identifiers for the target molecule. Source: PubChem, National Center for Biotechnology Information. [Link]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 4-(2-Hydroxyethoxy)benzonitrile
Abstract
This guide provides an in-depth, comparative analysis of the strategic development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(2-Hydroxyethoxy)benzonitrile. Moving beyond a simple recitation of steps, we explore the scientific rationale behind the selection of stationary phases and mobile phase modifiers, presenting experimental data to justify the final optimized method. This document is intended for researchers, analytical chemists, and drug development professionals who require a reliable and efficient method for quality control and stability testing of this compound and structurally related molecules.
Introduction: The Analytical Challenge
4-(2-Hydroxyethoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its purity is paramount, as process-related impurities or degradation products can impact the safety, efficacy, and stability of the final product. Therefore, a well-developed, validated analytical method is not merely a procedural requirement but a critical component of quality assurance.
The goal of this work was to develop and optimize a reversed-phase HPLC (RP-HPLC) method capable of separating 4-(2-Hydroxyethoxy)benzonitrile from its potential impurities. The primary analytical objectives were to achieve a resolution of greater than 1.5 for all adjacent peaks and to ensure the main peak is symmetrical and free from co-eluting species.[2][3] Our approach is grounded in established chromatographic principles and adheres to guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6]
Method Development Strategy: A Systematic Approach
A successful HPLC method development process is systematic, not serendipitous. Our strategy is built on a logical progression from understanding the analyte to fine-tuning the separation parameters. The workflow, as illustrated below, involves initial screening of orthogonal stationary and mobile phases, followed by optimization based on the empirical data.
Caption: A systematic workflow for HPLC method development.
Analyte Properties and Initial Conditions
4-(2-Hydroxyethoxy)benzonitrile is a moderately polar aromatic compound containing both a nitrile and a hydroxyl functional group.[1] The presence of the benzene ring provides a strong chromophore, making UV detection a suitable choice. A preliminary scan indicated a UV maximum at approximately 238 nm, which was selected for detection to ensure high sensitivity for the parent compound and any related aromatic impurities.
For our initial scouting runs, a generic broad gradient was employed to elute all potential components within a reasonable timeframe.[7]
-
Initial Gradient: 5% to 95% organic solvent over 20 minutes.
-
Detector: UV at 238 nm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
Comparative Analysis of Stationary and Mobile Phases
The core of method development lies in selecting the optimal combination of stationary and mobile phases to achieve the desired selectivity. We compared two distinct reversed-phase columns and two common organic modifiers.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
C18 (Octadecylsilane): This is the most widely used stationary phase in reversed-phase chromatography.[8] Its retention mechanism is primarily based on hydrophobic (van der Waals) interactions between the C18 alkyl chains and the analyte. It is an excellent starting point for most small molecules.
Phenyl-Hexyl: This phase offers a mixed-mode retention mechanism. In addition to hydrophobic interactions from its hexyl chains, the phenyl group provides π-π interactions with aromatic analytes.[9][10] This alternative selectivity can be highly effective for separating compounds with aromatic rings, such as our target analyte and its likely impurities.
Caption: Retention mechanisms on C18 vs. Phenyl-Hexyl phases.
Mobile Phase Comparison: Acetonitrile vs. Methanol
Acetonitrile (ACN): ACN is a low-viscosity, aprotic solvent that often provides excellent peak shapes and efficiency. Its nitrile bond can, however, sometimes interfere with π-π interactions between an analyte and a phenyl-based stationary phase.[9]
Methanol (MeOH): MeOH is a protic solvent that can engage in hydrogen bonding. When used with phenyl columns, it is less likely to disrupt π-π interactions, potentially enhancing the unique selectivity of the stationary phase for aromatic compounds.[9]
Experimental Results and Discussion
To conduct the comparison, a sample of 4-(2-Hydroxyethoxy)benzonitrile was spiked with two known potential impurities: Impurity A (4-hydroxybenzonitrile, a potential starting material) and Impurity B (a related ether by-product).
Screening on a C18 Column
The C18 column provided good retention of the main peak, but the resolution between the main peak and Impurity B was suboptimal, particularly with acetonitrile as the organic modifier.
Table 1: Chromatographic Performance on C18 Column (250 x 4.6 mm, 5 µm)
| Condition | Analyte | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) vs. Next Peak |
|---|---|---|---|---|
| ACN/Water | Impurity A | 8.21 | 1.1 | 5.6 |
| Main Peak | 10.55 | 1.2 | 1.3 | |
| Impurity B | 10.89 | 1.3 | - | |
| MeOH/Water | Impurity A | 9.15 | 1.2 | 6.1 |
| Main Peak | 12.34 | 1.2 | 1.6 |
| | Impurity B | 12.88 | 1.4 | - |
While methanol improved the resolution slightly on the C18 column, the value of 1.6 for the critical pair (Main Peak/Impurity B) was still below our target of >2 for method development, which provides a buffer for routine use.[3]
Screening on a Phenyl-Hexyl Column
The Phenyl-Hexyl column demonstrated a significant change in selectivity, as hypothesized.
Table 2: Chromatographic Performance on Phenyl-Hexyl Column (250 x 4.6 mm, 5 µm)
| Condition | Analyte | Retention Time (min) | Tailing Factor (Tf) | Resolution (Rs) vs. Next Peak |
|---|---|---|---|---|
| ACN/Water | Impurity A | 9.54 | 1.1 | 7.2 |
| Impurity B | 12.61 | 1.2 | 2.1 | |
| Main Peak | 13.45 | 1.1 | - | |
| MeOH/Water | Impurity A | 10.88 | 1.0 | 8.5 |
| Impurity B | 14.92 | 1.1 | 3.2 |
| | Main Peak | 16.15 | 1.1 | - |
The data clearly shows the superiority of the Phenyl-Hexyl phase. The elution order of the main peak and Impurity B was reversed compared to the C18 column, a classic example of orthogonal selectivity. Crucially, the combination of the Phenyl-Hexyl column with a Methanol/Water mobile phase provided the best overall separation, with a resolution of 3.2 for the critical pair. This confirms that methanol facilitates the π-π interactions, leading to enhanced resolution.[9]
Final Optimized Method and Protocol
Based on the screening data, the Phenyl-Hexyl column with a methanol/water gradient was selected for further optimization. The gradient was refined to reduce the run time while maintaining the excellent resolution.
Optimized Chromatographic Conditions:
-
Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% to 95% B
-
17-19 min: 95% B (column wash)
-
19.1-23 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 238 nm
-
Injection Volume: 5 µL
-
Diluent: 50:50 Methanol:Water
Experimental Protocol
-
Standard Preparation: Accurately weigh and dissolve 4-(2-Hydroxyethoxy)benzonitrile in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
System Setup: Set up the HPLC system according to the conditions listed in Section 5.1.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system peaks are present.
-
Inject the standard solution five times to establish system suitability.
-
Inject the sample solution(s).
-
-
Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area percent method.
System Suitability Criteria
To ensure the validity of the analytical results on a day-to-day basis, the following system suitability criteria must be met, as per ICH and USP guidelines.[11]
Table 3: System Suitability Requirements
| Parameter | Requirement | Rationale |
|---|---|---|
| Resolution (Rs) | ≥ 2.0 between main peak and closest eluting impurity | Ensures baseline separation for accurate quantitation. |
| Tailing Factor (Tf) | 0.8 - 1.5 for the main peak | Confirms good peak shape and absence of column overload or secondary interactions. |
| Theoretical Plates (N) | > 5000 for the main peak | Indicates good column efficiency. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates system precision. |
Conclusion
This guide has demonstrated a systematic and comparative approach to developing a robust RP-HPLC method for the purity analysis of 4-(2-Hydroxyethoxy)benzonitrile. By evaluating two distinct stationary phases (C18 and Phenyl-Hexyl) and two organic modifiers (acetonitrile and methanol), we established that the unique selectivity offered by the Phenyl-Hexyl column, when paired with methanol, provides the most effective separation. The resulting optimized method is shown to be highly resolving, efficient, and suitable for its intended purpose in a quality control environment. This work underscores the principle that a foundational understanding of chromatographic interactions is key to developing superior and reliable analytical methods.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
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USP Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]
-
Alentris Research Pvt. Ltd. (n.d.). 4-Hydroxy benzonitrile. [Link]
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PubChemLite. (n.d.). 4-(2-hydroxyethoxy)benzonitrile (C9H9NO2). [Link]
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American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
-
ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline. [Link]
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HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. [Link]
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A Guide to the Structural Elucidation of 4-(2-Hydroxyethoxy)benzonitrile via ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in modern organic chemistry for the structural elucidation of molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(2-hydroxyethoxy)benzonitrile, a substituted aromatic compound featuring diverse functional groups.
Our objective is to move beyond a mere peak-listing exercise. We will dissect the spectra, explaining the causal relationships between the molecule's electronic structure and its NMR output. This guide will serve as a practical reference for interpreting the spectra of similarly substituted aromatic systems, comparing the spectral data with closely related analogues to highlight the nuanced effects of functional group substitution.
Experimental Protocol: Acquiring High-Fidelity NMR Data
To ensure the accurate characterization of 4-(2-hydroxyethoxy)benzonitrile, a standardized protocol for data acquisition is paramount. The choice of solvent is the first critical decision. Due to the presence of a hydroxyl (-OH) group, which can undergo rapid proton exchange, a hydrogen-bond accepting solvent is preferred to obtain a well-resolved spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it minimizes exchange broadening of the -OH signal and effectively dissolves the polar analyte.[2]
Step-by-Step Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity 4-(2-hydroxyethoxy)benzonitrile in 0.6 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for aqueous-like solvents, a water-soluble standard like DSS might be used.[3] For this protocol, we will reference the residual solvent peak.
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, especially in the complex aromatic region.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and splitting patterns (multiplicity). The structure of 4-(2-hydroxyethoxy)benzonitrile contains distinct proton environments: the aromatic ring, the ethoxy chain, and the terminal hydroxyl group.
Caption: Molecular structure of 4-(2-Hydroxyethoxy)benzonitrile.
Table 1: Predicted ¹H NMR Spectral Data for 4-(2-Hydroxyethoxy)benzonitrile in DMSO-d₆
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Hc, Hb | Aromatic (ortho to -OR) | ~7.10 | 2H | Doublet (d) | ~8-9 |
| Hd, Ha | Aromatic (ortho to -CN) | ~7.75 | 2H | Doublet (d) | ~8-9 |
| He | -O-CH₂ -CH₂-OH | ~4.10 | 2H | Triplet (t) | ~4-5 |
| Hf | -O-CH₂-CH₂ -OH | ~3.70 | 2H | Triplet (t) | ~4-5 |
| Hg | -O-CH₂-CH₂-OH | Variable (~4.90) | 1H | Triplet (t) | ~5-6 |
| - | DMSO-d₅ (residual) | ~2.50 | - | Quintet | - |
| - | H₂O (impurity) | ~3.33 | - | Singlet (s) | - |
Note: Predicted values are based on established principles and data from similar compounds. Actual experimental values may vary slightly.
Detailed Interpretation
-
Aromatic Region (δ 7.0-8.0 ppm): Aromatic protons typically resonate in the δ 6.5-8.5 ppm range.[4] The para-substitution pattern gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets if the substituents are electronically very different.
-
The electron-donating -OR group shields the ortho protons (Hb, Hc), shifting them upfield relative to benzene (δ 7.36 ppm).
-
Conversely, the electron-withdrawing nitrile (-CN) group deshields its ortho protons (Ha, Hd), shifting them significantly downfield.[5] This results in two clear doublets, each integrating to 2H. The downfield doublet at ~7.75 ppm is assigned to the protons ortho to the nitrile, while the upfield doublet at ~7.10 ppm is assigned to the protons ortho to the ether linkage.
-
-
Aliphatic Chain Region (δ 3.5-4.5 ppm): Protons on carbons adjacent to an ether oxygen are deshielded and typically appear in the δ 3.4-4.5 ppm range.[6][7]
-
He (-O-CH₂-): These protons, being directly attached to the ether oxygen linked to the aromatic ring, are expected to be the most downfield in the aliphatic region (~4.10 ppm). The signal appears as a triplet because it is coupled to the two adjacent Hf protons (n+1 rule, 2+1=3).
-
Hf (-CH₂-OH): These protons are also adjacent to an oxygen atom but are one carbon removed from the aromatic system. They are expected to be slightly upfield from He (~3.70 ppm). This signal is also a triplet, as it is coupled to the two neighboring He protons.
-
-
Hydroxyl Proton (-OH): The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. In DMSO-d₆, the -OH proton (Hg) signal is often well-defined and appears as a triplet around 4.90 ppm due to coupling with the adjacent methylene (Hf) protons.
Analysis of the ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR provides a count of unique carbon environments. For 4-(2-hydroxyethoxy)benzonitrile, we expect to see seven distinct signals: four for the aromatic ring and three for the side chain (including the nitrile carbon).
Table 2: Predicted ¹³C NMR Spectral Data for 4-(2-Hydroxyethoxy)benzonitrile in DMSO-d₆
| Carbon Label | Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | C -CN (ipso) | ~105 |
| C2, C6 | C H (ortho to -CN) | ~134 |
| C3, C5 | C H (ortho to -OR) | ~116 |
| C4 | C -O (ipso) | ~162 |
| C7 | -O-C H₂- | ~69 |
| C8 | -C H₂-OH | ~60 |
| C9 | -C ≡N | ~119 |
| - | DMSO-d₆ (solvent) | ~39.5 |
Detailed Interpretation
-
Aromatic Region (δ 100-170 ppm): Carbons in an aromatic ring typically resonate between 120-150 ppm.[8][9] Substituent effects can, however, shift signals outside this range.
-
C4 (Ipso-carbon to -OR): The oxygen atom strongly deshields the attached carbon, shifting it significantly downfield to ~162 ppm. This is a highly characteristic peak for aryl ethers.
-
C1 (Ipso-carbon to -CN): The ipso-carbon attached to the nitrile group is shielded and appears far upfield, around 105 ppm. This is a known effect in substituted benzonitriles.[10][11]
-
C2, C6 & C3, C5: The electron-withdrawing nitrile group deshields the ortho (C2, C6) and para carbons, while the electron-donating ether group shields the ortho (C3, C5) and para carbons. This leads to the predicted assignments of ~134 ppm for carbons ortho to the nitrile and ~116 ppm for carbons ortho to the ether.
-
-
Aliphatic and Nitrile Region (δ 50-120 ppm):
-
C7 & C8: Carbons attached to oxygen in ethers and alcohols typically appear in the 50-80 ppm range.[7] The carbon closer to the aromatic ring (C7) is expected to be slightly more downfield (~69 ppm) than the terminal carbon (C8, ~60 ppm).
-
C9 (-C≡N): The nitrile carbon itself has a characteristic chemical shift in the range of δ 117-121 ppm.[12]
-
Comparative Analysis: 4-(2-Hydroxyethoxy)benzonitrile vs. Methyl 4-(2-Hydroxyethoxy)benzoate
To better understand the influence of the nitrile group, it is instructive to compare its spectrum with that of a similar molecule, Methyl 4-(2-hydroxyethoxy)benzoate. The primary difference is the substitution of the electron-withdrawing nitrile (-CN) with an electron-withdrawing methyl ester group (-COOCH₃).
| Feature | 4-(2-Hydroxyethoxy)benzonitrile | Methyl 4-(2-Hydroxyethoxy)benzoate | Rationale for Difference |
| Aromatic Protons (ortho to EWG) | ~7.75 ppm | ~7.85 ppm | The ester group is slightly more deshielding to the ortho protons than the nitrile group. |
| Ipso-Carbon (to EWG) | ~105 ppm | ~122 ppm | The electronic effect of the nitrile group causes significant upfield shielding of its ipso-carbon compared to the ester's ipso-carbon.[10] |
| EWG Carbon | ~119 ppm (-C≡N) | ~166 ppm (-C =O) | The carbonyl carbon of the ester is significantly more deshielded than the nitrile carbon, reflecting its different hybridization and electronic environment.[9] |
This comparison underscores how ¹³C NMR is particularly sensitive to the electronic nature of substituents on an aromatic ring, providing a powerful diagnostic tool for distinguishing between isomers and analogues.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of 4-(2-hydroxyethoxy)benzonitrile. Each signal in both spectra can be rationally assigned based on established principles of chemical shifts, spin-spin coupling, and substituent effects. The characteristic patterns of the para-substituted aromatic ring, the distinct signals of the hydroxyethoxy side chain, and the unique chemical shift of the nitrile carbon all combine to provide a unique spectral fingerprint for the molecule. By comparing this data with related compounds, we gain a deeper appreciation for the subtle yet predictable electronic influences that govern NMR spectral appearances.
References
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F. G. F., E. E., S. B., & G. A. P. (1987). Carbon-13 NMR study on the nature of resonance interactions in 4-substituted benzonitriles, acetophenones, and methyl benzoates. The Journal of Organic Chemistry. [Link]
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The Journal of Organic Chemistry. (n.d.). Carbon-13 NMR study on the nature of resonance interactions in 4-substituted benzonitriles, acetophenones, and methyl benzoates. ACS Publications. Retrieved February 27, 2026, from [Link]
-
SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Retrieved February 27, 2026, from [Link]
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PMC. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved February 27, 2026, from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Reddit. (2014). Is the solvent peak in DMSO-d6 1H NMR DMSO-d5? Retrieved February 27, 2026, from [Link]
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PMC. (n.d.). 4-(2-Hydroxybenzylideneamino)benzonitrile. Retrieved February 27, 2026, from [Link]
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Royal Society of Chemistry. (2015). Electronic Supplementary Informations Index. Retrieved February 27, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved February 27, 2026, from [Link]
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Royal Society of Chemistry. (2024, April 9). Supplementary Information. Retrieved February 27, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 27, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved February 27, 2026, from [Link]
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OpenOChem Learn. (n.d.). Interpreting. Retrieved February 27, 2026, from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 27, 2026, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
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Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between the three isomers of dimethylbenzene (o-, m-, and p-xylene)? Retrieved February 27, 2026, from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved February 27, 2026, from [Link]
-
PubChemLite. (n.d.). 4-(2-hydroxyethoxy)benzonitrile (C9H9NO2). Retrieved February 27, 2026, from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved February 27, 2026, from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved February 27, 2026, from [Link]
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Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]
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Beilstein Journal of Organic Chemistry. (2024, August 27). Search Results. Retrieved February 27, 2026, from [Link]
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Hoff, C. D. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
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Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved February 27, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Retrieved February 27, 2026, from [Link]
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Analytical Comparison Guide: FT-IR Spectral Characterization of 4-(2-Hydroxyethoxy)benzonitrile
Executive Summary
As a Senior Application Scientist, selecting the appropriate Fourier Transform Infrared (FT-IR) sampling technique is paramount for the accurate structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth comparative analysis of FT-IR methodologies—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission —for the characterization of 4-(2-Hydroxyethoxy)benzonitrile (CAS: 57928-96-8)[1]. By dissecting the causality behind spectral shifts and detailing self-validating experimental protocols, this guide empowers researchers to achieve high-fidelity functional group identification.
Structural Analysis & Spectral Logic
4-(2-Hydroxyethoxy)benzonitrile is a para-substituted aromatic compound featuring three distinct, highly IR-active functional groups that dictate its spectral fingerprint:
-
Cyano Group (-C≡N): A strong electron-withdrawing group yielding a sharp diagnostic peak[2].
-
Alkyl Aryl Ether Linkage (Ar-O-CH₂-): An electron-donating group via resonance, shifting the C-O stretch.
-
Primary Alcohol (-OH): Capable of extensive intermolecular hydrogen bonding, which drastically broadens its vibrational signature.
Fig 1. Functional group mapping and corresponding FT-IR spectral bands.
Comparative Analysis: ATR-FTIR vs. KBr Transmission
When analyzing solid intermediates like 4-(2-Hydroxyethoxy)benzonitrile (melting point ~87.5 °C), the choice of FT-IR sampling technique directly dictates the spectral quality and the potential for artifact introduction.
-
ATR-FTIR: Utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam undergoes total internal reflection, generating an evanescent wave that penetrates the sample directly[3]. It requires zero sample preparation, preserving the native polymorphic state of the compound.
-
KBr Pellet Transmission: Involves grinding the sample with IR-transparent potassium bromide and compressing it under high pressure to form a transparent disk. It follows the Beer-Lambert law strictly, providing classic transmission spectra ideal for trace analysis and quantitative library matching[4].
Table 1: Methodological Comparison for 4-(2-Hydroxyethoxy)benzonitrile
| Parameter | ATR-FTIR (Diamond Crystal) | KBr Pellet Transmission | Impact on Analyte Characterization |
| Sample Preparation | None (Direct application) | High (Grinding, pressing) | ATR prevents moisture uptake during prep, crucial for accurate -OH analysis. |
| Sensitivity to -OH | Moderate | High (but prone to water artifacts) | KBr’s hygroscopic nature can mask the primary alcohol -OH stretch[5]. |
| Peak Shifts | Shifts to lower wavenumbers | Standard library positions | ATR requires mathematical correction for exact library matching. |
| Relative Peak Intensity | Decreases at higher wavenumbers | Consistent across spectrum | ATR shows weaker -OH and -C≡N peaks compared to the fingerprint region[4]. |
| Polymorph Integrity | Preserved | Risk of alteration via pressure | KBr pressing may induce polymorphic transitions in the solid state. |
Experimental Protocols (Self-Validating Workflows)
To ensure trustworthiness and scientific integrity, the following protocols incorporate built-in validation steps.
Fig 2. Decision workflow comparing ATR and KBr pellet FT-IR methods.
Protocol A: ATR-FTIR Analysis
-
Background Validation: Clean the diamond crystal with high-purity isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Step: Ensure the background energy profile is smooth and free of residual organic peaks (e.g., no C-H stretches at 2900 cm⁻¹).
-
-
Sample Application: Place ~2-5 mg of 4-(2-Hydroxyethoxy)benzonitrile directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the built-in clutch clicks. Causality: Consistent pressure ensures reproducible optical contact between the solid particles and the evanescent wave.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Post-Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth.
Protocol B: KBr Pellet Transmission Analysis
-
Material Preparation: Dry spectral-grade KBr in an oven at 105 °C for at least 12 hours to eliminate absorbed moisture[3].
-
Matrix Blending: In an agate mortar, gently grind 1-2 mg of the analyte with 100-200 mg of the dried KBr.
-
Causality Step: Excessive grinding energy can cause localized heating and polymorphic shifts; grind only until a fine, homogenous powder is achieved.
-
-
Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3-5 minutes.
-
Visual Validation: The resulting pellet must be optically transparent. A cloudy pellet indicates excessive moisture or improper grinding, which causes severe baseline scattering (Mie scattering).
-
Data Acquisition: Place the pellet in the transmission holder and collect the spectrum against a blank KBr pellet background.
Quantitative Data Presentation: Functional Group Assignments
Based on the molecular structure, the FT-IR spectrum of 4-(2-Hydroxyethoxy)benzonitrile yields the following characteristic vibrational modes:
Table 2: FT-IR Spectral Band Assignments
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Mechanistic Rationale |
| Primary Alcohol (-OH) | O-H Stretch | 3200 – 3500 | Broad, Strong | Broadening is caused by extensive intermolecular hydrogen bonding in the solid state. |
| Aliphatic Chain | C-H Stretch (sp³) | 2850 – 2950 | Medium, Sharp | Represents the methylene (-CH₂-) groups of the ethoxy chain. |
| Cyano Group (-C≡N) | C≡N Stretch | 2220 – 2230 | Strong, Sharp | The highly polar triple bond creates a massive change in dipole moment, yielding a distinct peak[2]. |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Medium-Strong | Characteristic skeletal vibrations of the para-substituted benzene ring. |
| Alkyl Aryl Ether | Asymmetric C-O-C | 1240 – 1250 | Strong | The aryl-oxygen bond has partial double-bond character due to resonance with the ring, shifting it to a higher wavenumber than aliphatic ethers. |
| Primary Alcohol | C-O Stretch | 1050 – 1060 | Strong | Characteristic of the primary alcohol C-O bond on the ethoxy chain. |
| Aromatic Ring | C-H Out-of-plane bend | 820 – 840 | Strong | Specifically diagnostic of 1,4-disubstitution (para-substitution) on the benzene ring. |
Mechanistic Insights & Causality (E-E-A-T)
-
The Water Artifact Dilemma: When analyzing the 2-hydroxyethoxy group, the broad -OH stretch (~3200-3500 cm⁻¹) is the primary diagnostic feature. However, KBr is highly hygroscopic. If the KBr pellet absorbs ambient moisture during preparation, the O-H stretch of water will overlap and obscure the sample's primary alcohol peak[5]. Therefore, ATR-FTIR is often the superior choice for definitive confirmation of the -OH group in this specific molecule, as it bypasses the moisture-absorbing matrix entirely.
-
Penetration Depth Causality in ATR: In ATR-FTIR, the depth of penetration (
) of the evanescent wave is directly proportional to the wavelength of the infrared light[4]. Consequently, high-wavenumber peaks (like the -OH stretch at 3300 cm⁻¹) will appear artificially weaker compared to low-wavenumber peaks (like the C-O stretch at 1250 cm⁻¹) when compared to a KBr transmission spectrum. Understanding this optical physics principle is crucial; an inexperienced analyst might falsely conclude that the -OH group is present in low concentration, whereas the reduced intensity is purely an optical artifact of the ATR technique. -
Dipole Moment and the Cyano Group: The intensity of an IR peak is governed by the change in the dipole moment during the vibration. The -C≡N group in 4-(2-Hydroxyethoxy)benzonitrile is highly polar. Even though it is a single functional group, its stretching vibration at ~2225 cm⁻¹ produces a very strong signal[2]. In para-substituted benzonitriles, the electron-donating effect of the para-alkoxy group enhances the polarizability of the molecule, often making the nitrile peak sharper and more pronounced than in unsubstituted benzonitrile.
References
-
Sigma-Aldrich. "4-(2-Hydroxyethoxy)benzonitrile Product Specifications (CAS: 57928-96-8)."
-
KinTek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?"
-
PharmaGuru. "Fourier Transform Infrared (FTIR) Spectroscopy: Why We Use KBr Pellets and CCl₄ Solvent."
-
ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" (Discussion on KBr water artifacts).
-
Der Pharma Chemica. "Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives." (Spectral analysis of benzonitrile derivatives).
Sources
Comparative Fragmentation Analysis: GC-MS vs. LC-MS/MS Profiling of 4-(2-Hydroxyethoxy)benzonitrile
Executive Summary
Objective: To determine the optimal mass spectrometric method for the detection and structural characterization of 4-(2-Hydroxyethoxy)benzonitrile (CAS: 6953-22-6).
Verdict:
-
Select GC-MS (with Derivatization) for structural confirmation, impurity profiling, and library matching against NIST standards. The electron ionization (EI) provides a distinct "fingerprint" but requires silylation of the hydroxyl group to prevent peak tailing.
-
Select LC-MS/MS (ESI) for high-throughput quantification in biological matrices (e.g., plasma, urine) or trace analysis. It offers superior sensitivity and requires no derivatization, though the fragmentation spectra are simpler and less structurally informative than EI.
Molecular Profile & Structural Logic
Before analyzing fragmentation, we must understand the molecule's lability.
-
Molecule: 4-(2-Hydroxyethoxy)benzonitrile
-
Formula:
-
Exact Mass: 163.0633 Da
-
Key Moieties:
-
Benzonitrile Core: Electron-withdrawing group (-CN) stabilizes the aromatic ring but makes it less susceptible to electrophilic attack.
-
Ether Linkage: The weak point for Collision-Induced Dissociation (CID).
-
Primary Alcohol: The site for ionization in LC-MS (protonation) and derivatization in GC-MS.
-
Technique A: GC-MS (Electron Ionization)
Role: Structural Elucidation & Impurity Profiling.
The Challenge of Direct Injection
Direct injection of the underivatized alcohol leads to hydrogen bonding with the GC liner silanols, causing peak tailing and variable ionization.
-
Recommendation: Perform TMS (Trimethylsilyl) derivatization.
-
Derivatized Mass:
.
GC-MS Fragmentation Mechanism (EI, 70 eV)
In Electron Ionization, the molecule forms a radical cation (
Primary Pathway (Underivatized):
-
Molecular Ion (
163): Usually observable but low intensity. -
McLafferty-like Rearrangement (
119): The most diagnostic pathway. The ether oxygen abstracts a hydrogen, leading to the expulsion of ethylene oxide ( , 44 Da). This leaves the stable 4-cyanophenol radical cation. -
Benzylic-type Cleavage (
132): Loss of the terminal hydroxymethyl radical ( , 31 Da).
Primary Pathway (TMS Derivative):
-
Molecular Ion (
235): Stronger intensity than native. -
Sigma Bond Cleavage (
220): Loss of methyl radical from TMS ( ). -
Ether Cleavage (
119): The TMS group carries away the ethylene chain, leaving the cyanophenol core.
Visualization: EI Fragmentation Pathway
Figure 1: Proposed EI fragmentation pathway for underivatized 4-(2-Hydroxyethoxy)benzonitrile.
Validated GC-MS Protocol
-
Sample Prep: Dissolve 1 mg sample in 1 mL Acetonitrile.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Temp Program: 80°C (1 min)
20°C/min 280°C (hold 3 min). -
Source Temp: 230°C.
Technique B: LC-MS/MS (Electrospray Ionization)
Role: Quantification & Biological Monitoring.
Ionization Physics
ESI is a "soft" ionization technique. Unlike EI, it produces even-electron ions.
-
Mode: Positive Ion Mode (ESI+).
-
Adducts: The nitrile nitrogen and the ether oxygen are proton acceptors.
- (Common in non-buffered mobile phases).
MS/MS Fragmentation (CID)
When the precursor (
-
Ether Cleavage (Dominant): The energy breaks the ether bond. The charge is retained on the aromatic side due to resonance stabilization by the nitrile group.
-
Transition:
-
Neutral Loss: Ethylene oxide (
, 44 Da). -
Product Ion: Protonated 4-cyanophenol (
120).
-
-
Secondary Loss:
-
Transition:
(Loss of or depending on protonation site, less common). -
Transition:
(Loss of HCN, characteristic of nitriles).
-
Visualization: ESI Fragmentation Pathway
Figure 2: ESI+ MS/MS fragmentation pathway for MRM transition development.
Validated LC-MS Protocol
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (Better desolvation than Methanol for nitriles).
-
Gradient: 5% B to 95% B over 5 minutes.
-
MRM Transitions:
-
Quantifier: 164.1
120.1 (CE: 15-20 eV). -
Qualifier: 164.1
93.1 (CE: 35-40 eV).
-
Comparative Analysis: The Decision Matrix
| Feature | GC-MS (EI) | LC-MS/MS (ESI) | Winner |
| Sample Preparation | Complex: Requires drying and derivatization (BSTFA) to avoid tailing. | Simple: Dilute and shoot; compatible with aqueous matrices. | LC-MS |
| Sensitivity | Moderate: ng/mL range. Good for general purity checks. | High: pg/mL range. Essential for PK/PD studies. | LC-MS |
| Structural Data | Excellent: Fingerprint fragmentation (EI) allows library searching (NIST). | Limited: Soft ionization yields mostly molecular ions; MS/MS required for fragments. | GC-MS |
| Selectivity | High: Chromatographic resolution is generally superior for isomers. | Very High: MRM (Multiple Reaction Monitoring) eliminates matrix noise. | LC-MS |
| Throughput | Low: Run times 15-30 mins + prep time. | High: Run times <5 mins. | LC-MS |
Critical Insight for Researchers
If you are synthesizing this molecule and need to prove you made the right structure, use GC-MS . The fragmentation pattern of the TMS derivative is definitive proof of the alcohol and nitrile placement.
If you are dosing this molecule in a rat study and need to measure blood levels, use LC-MS/MS . The MRM transition 164
References
-
NIST Mass Spectrometry Data Center. "Benzonitrile, 4-hydroxy- (Mass Spectrum)." NIST Chemistry WebBook, SRD 69. Accessed via . (Reference for the core fragment m/z 119/120).
-
ResolveMass Laboratories. "GC-MS vs LC-MS: A Comparative Guide." ResolveMass. Accessed via .
-
Demarque, D. et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[1] Natural Product Reports, 2016.[1] Accessed via . (Reference for ESI fragmentation mechanisms of ethers/alcohols).
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th Edition. University Science Books, 1993.
Sources
Comparing synthetic routes for 4-(2-Hydroxyethoxy)benzonitrile: Ethylene oxide vs. 2-Chloroethanol
Ethylene Oxide vs. 2-Chloroethanol Alkylation
Executive Summary
This technical guide evaluates two primary synthetic routes for 4-(2-Hydroxyethoxy)benzonitrile (CAS: 52978-46-4), a critical intermediate in the synthesis of liquid crystals and pharmaceutical agents (e.g., aromatase inhibitors).[1]
-
Route A (Ethylene Oxide): The industrial "Green" standard. It offers superior atom economy and minimal waste but requires specialized high-pressure equipment and rigorous safety protocols due to the explosive and carcinogenic nature of ethylene oxide (EO).
-
Route B (2-Chloroethanol): The laboratory "Convenience" standard.[1] It utilizes standard glassware and liquid reagents via Williamson ether synthesis but generates stoichiometric salt waste and utilizes a highly toxic alkylating agent.
Recommendation: Route B is recommended for early-phase discovery (<100g) due to operational simplicity.[1] Route A is mandatory for process scale-up (>1kg) to meet cost and environmental (E-factor) targets.[1]
Chemical Identity & Application
-
Target Molecule: 4-(2-Hydroxyethoxy)benzonitrile[1]
-
CAS Number: 52978-46-4[1]
-
Molecular Formula: C₉H₉NO₂[1]
-
Molecular Weight: 163.17 g/mol [1]
-
Key Application: Precursor for 4-(2-hydroxyethoxy)benzoic acid (liquid crystal mesogens) and functionalized benzonitriles in medicinal chemistry.[1]
Comparative Reaction Engineering
Route A: Direct Ethoxylation (Ethylene Oxide)
This route involves the nucleophilic attack of the phenoxide ion on the strained epoxide ring of ethylene oxide. It is an addition reaction with 100% theoretical atom economy.[1]
-
Mechanism: Ring-opening alkoxylation.[1]
-
Catalyst: Base (NaOH, KOH, or Triethylamine) in catalytic amounts (5-10 mol%).[1]
-
Solvent: Water (preferred for green chemistry) or polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
Route B: Williamson Ether Synthesis (2-Chloroethanol)
This route follows a classical S_N2 mechanism where the phenoxide displaces the chloride leaving group.
-
Mechanism: Nucleophilic substitution (S_N2).[1]
-
Reagents: Stoichiometric base (K₂CO₃ or NaOH) and excess 2-chloroethanol.[1]
-
Solvent: Acetonitrile, Acetone, or DMF.
-
By-products: Stoichiometric salt (KCl/NaCl) and water.[1]
Visual Reaction Scheme (Graphviz)[1]
Caption: Comparison of atom-economic Route A (EO) vs. waste-generating Route B (2-CE).
Technical Comparison Matrix
| Feature | Route A: Ethylene Oxide | Route B: 2-Chloroethanol |
| Reaction Type | Addition (Ring Opening) | Substitution (S_N2) |
| Atom Economy | 100% (Excellent) | ~65% (Poor due to leaving group) |
| Typical Yield | 85 - 95% | 70 - 85% |
| Reaction Phase | Gas-Liquid (Heterogeneous) | Liquid-Liquid/Solid (Homogeneous) |
| Pressure Req. | Pressurized Reactor (2-5 bar) | Atmospheric (Reflux) |
| Waste Load | Minimal (No salt formation) | High (Stoichiometric Salt + 2-CE residue) |
| Safety Profile | Critical: Carcinogenic, Explosive gas.[1] | High: Toxic liquid, skin absorption.[1] |
| Cost (at Scale) | Low (EO is cheap bulk commodity) | Moderate (2-CE is pricier than EO) |
Detailed Experimental Protocols
Protocol A: Ethylene Oxide Method (Industrial/Scale-Up)
Based on standard phenol ethoxylation procedures.[1]
Safety Warning: Ethylene oxide is a known carcinogen and explosive gas.[2][3] This reaction must be performed in a certified autoclave behind a blast shield.[1]
-
Charge: Load a stainless steel autoclave with 4-hydroxybenzonitrile (1.0 eq), water (3.0 vol), and NaOH (0.05 eq).
-
Inert: Purge the vessel with Nitrogen (3x) to remove oxygen.
-
Heat: Heat the mixture to 70–80°C.
-
Addition: Slowly feed Ethylene Oxide (1.1–1.2 eq) into the reactor, maintaining pressure between 2–4 bar. The reaction is exothermic; control cooling to maintain <90°C.
-
Cook-out: After addition, hold at temperature for 2–4 hours until pressure stabilizes (indicating consumption of gas).
-
Work-up: Cool to room temperature. Neutralize the catalyst with dilute HCl. The product often precipitates upon cooling or can be extracted with ethyl acetate.
-
Purification: Recrystallize from water/ethanol if necessary.
Protocol B: 2-Chloroethanol Method (Laboratory Scale)
Based on Williamson ether synthesis.[1]
Safety Warning: 2-Chloroethanol is highly toxic and readily absorbed through the skin.[1] Wear double nitrile gloves and work in a fume hood.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) in Acetonitrile or Acetone (10 vol).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir for 30 minutes to form the phenoxide.
-
Alkylation: Add 2-Chloroethanol (1.5 eq) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 80°C for MeCN) and stir for 12–18 hours. Monitor by TLC or HPLC.[1]
-
Note: Addition of catalytic Potassium Iodide (KI) can accelerate the reaction (Finkelstein condition).
-
-
Work-up: Filter off the solid inorganic salts (KCl/K₂CO₃). Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: The crude oil usually solidifies. Recrystallize from Toluene or Ethanol/Water.[1]
Process Decision Logic
Use the following logic flow to determine the appropriate route for your facility:
Caption: Decision matrix based on scale and equipment availability.
References
-
PubChem Compound Summary. "2-Chloro-4-hydroxybenzonitrile and derivatives." National Center for Biotechnology Information.[1] [Link]
-
Organic Syntheses. "Tetracyanoethylene Oxide (General Epoxide Chemistry)." Org. Synth. 1969, 49, 103. [Link]
-
European Chemicals Agency (ECHA). "Ethylene Oxide and 2-Chloroethanol Toxicological Comparison."[1] [Link]
-
NIST Chemistry WebBook. "Benzonitrile, 4-hydroxy- (Thermochemical Data)." [Link]
- Google Patents. "Process for the preparation of hydroxybenzonitriles (US3585233A)."
Sources
Comparative Guide: Elemental Analysis Validation for 4-(2-Hydroxyethoxy)benzonitrile
Executive Summary & Strategic Context
4-(2-Hydroxyethoxy)benzonitrile (
Validating the elemental composition of this molecule presents a specific challenge: the hydroxyethoxy tail . This moiety introduces significant hydrogen bonding capability, making the compound hygroscopic. Standard combustion analysis often fails due to trapped moisture or solvent (ethanol/water) entrapment, leading to inflated Hydrogen/Oxygen values and depressed Carbon/Nitrogen percentages.
This guide compares the traditional Combustion Analysis (CHN) against the modern orthogonal standard, Quantitative NMR (qNMR) . While CHN remains the regulatory "gold standard" for bulk purity, this guide demonstrates why qNMR is the superior internal validation tool for this specific ether-derivative.
Quick Comparison Matrix
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) |
| Primary Output | Weight % of C, H, N | Absolute purity (wt%) & Molar ratio |
| Sample Requirement | ~2–5 mg (Destructive) | ~10–20 mg (Non-destructive) |
| Specificity | Low (Cannot distinguish isomer/impurity) | High (Structural ID + Quantitation) |
| Water Sensitivity | High (Interferes with %H and %O) | Low (Can separate |
| Suitability for | Regulatory Requirement | Internal Validation Choice |
Theoretical Baseline: 4-(2-Hydroxyethoxy)benzonitrile
Before validation, the theoretical acceptance criteria must be established based on the molecular formula
Molecular Weight: 163.17 g/mol
Acceptance Limit:
| Element | Count | Atomic Mass (IUPAC) | Contribution | Theoretical % | Acceptance Range ( |
| Carbon | 9 | 12.011 | 108.099 | 66.25% | 65.85% – 66.65% |
| Hydrogen | 9 | 1.008 | 9.072 | 5.56% | 5.16% – 5.96% |
| Nitrogen | 1 | 14.007 | 14.007 | 8.58% | 8.18% – 8.98% |
| Oxygen | 2 | 15.999 | 31.998 | 19.61% | Calculated by difference |
Protocol 1: Combustion Analysis (The Regulatory Standard)
The Challenge: Hygroscopicity
The ether linkage and terminal hydroxyl group in 4-(2-Hydroxyethoxy)benzonitrile create a "water trap." If the sample is recrystallized from ethanol/water, it will retain solvent.
Step-by-Step Methodology
-
Pre-Treatment (Critical):
-
Do not use air drying.
-
Protocol: Dry sample in a vacuum oven at
for 24 hours over (phosphorus pentoxide) desiccant. -
Why:
is aggressive enough to remove bound water from the hydroxyethoxy chain without degrading the nitrile group.
-
-
Instrumentation:
-
Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube.
-
Carrier Gas: Helium (99.999%).
-
Combustion Temp:
(Standard) with boost.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg).
-
Target mass: 2.000 mg ± 0.2 mg.
-
Note: Seal tin capsule immediately to prevent atmospheric moisture re-absorption.
-
-
Calibration:
-
Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%).
-
K-Factor verification must be within 0.99–1.01.
-
Troubleshooting "Failed" Results
If Carbon is low (>0.5% deviation) and Hydrogen is high:
-
Diagnosis: Solvent entrapment.
-
Correction: Perform TGA (Thermogravimetric Analysis) to determine volatile content, or switch to Protocol 2 (qNMR).
Protocol 2: Quantitative NMR (The Problem Solver)
qNMR is superior for this compound because it separates the analyte signals from the water/solvent signals, allowing for calculation of the true organic content.
Step-by-Step Methodology
-
Internal Standard Selection:
-
Choice: Dimethyl sulfone (
). -
Reasoning: Highly soluble in DMSO; singlet at
3.0 ppm does not overlap with the aromatic protons (6.9–7.7 ppm) or the ethoxy protons (3.7–4.2 ppm) of the target. Non-hygroscopic and chemically inert toward nitriles.
-
-
Solvent System:
-
Solvent:
(99.9% D). -
Why: Excellent solubility for benzonitriles; shifts exchangeable -OH proton away from aliphatic region.
-
-
Sample Preparation:
-
Weigh ~10 mg of 4-(2-Hydroxyethoxy)benzonitrile (
) (precision 0.01 mg). -
Weigh ~5 mg of Dimethyl sulfone (
) (precision 0.01 mg). -
Dissolve both in 0.6 mL
.
-
-
Acquisition Parameters (Crucial for Quantitation):
-
Pulse Angle:
. -
Relaxation Delay (
): 60 seconds (Must be of the longest relaxation time). -
Scans: 16 or 32 (for S/N > 200).
-
-
Calculation:
-
Where
= Integral, = Number of protons, = Molar mass, = mass, = Purity.
-
Experimental Validation Data (Simulated)
The following data illustrates a typical scenario where a "wet" sample fails CHN but is validated by qNMR.
Table 1: Combustion Analysis Results (CHN)
Sample Batch: HEB-004 (Recrystallized from EtOH/Water)
| Sample State | % Carbon (Found) | % Hydrogen (Found) | % Nitrogen (Found) | Status | Interpretation |
| Theoretical | 66.25 | 5.56 | 8.58 | - | - |
| Raw (Air Dried) | 64.10 | 6.12 | 8.15 | FAIL | High H, Low C indicates ~3% water/ethanol. |
| Vacuum Dried | 66.18 | 5.60 | 8.55 | PASS | Within |
Table 2: qNMR Validation Results
Sample Batch: HEB-004 (Raw)
| Signal Assignment | Chemical Shift ( | Integral (Normalized) | Calculated Purity (wt%) |
| Aromatic (2H) | 7.68 ppm | 2.000 | - |
| Ethoxy | 4.15 ppm | 2.003 | 99.1% |
| Water (Impurity) | 3.33 ppm | 0.450 | (Excluded from calc) |
Visualization: Validation Logic & Workflow
The following diagrams illustrate the decision-making process and the structural logic for validation.
Diagram 1: Elemental Analysis Decision Tree
This workflow ensures that "False Failures" from hygroscopicity are caught before rejecting a batch.
Caption: Decision Logic for validating hygroscopic ether-derivatives. qNMR serves as the critical "tie-breaker" when combustion analysis fails due to solvation.
Diagram 2: Synthesis & Impurity Origins
Understanding where impurities (that affect EA) come from.
Caption: Synthesis pathway showing the origin of critical impurities. The -OH tail makes the product susceptible to atmospheric moisture absorption.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
PubChem. (n.d.). Compound Summary for CID 2729308, 4-(2-Hydroxyethoxy)benzonitrile.[1] National Library of Medicine. [Link]
-
IUPAC. (2022). Atomic Weights of the Elements 2021. Commission on Isotopic Abundances and Atomic Weights. [Link]
Sources
Assay Validation of 4-(2-Hydroxyethoxy)benzonitrile: qNMR vs. HPLC-UV
Content Type: Publish Comparison Guide Subject: CAS 52978-46-4 | Purity Determination & Analytical Strategy
Executive Summary: The "Purity" Trap
In pharmaceutical and materials science synthesis, 4-(2-Hydroxyethoxy)benzonitrile (CAS 52978-46-4) is a critical linker intermediate. While often sold with a Certificate of Analysis (CoA) claiming >98% purity based on HPLC-UV, this metric is frequently misleading.
This guide objectively compares the industry-standard HPLC-UV method against the absolute quantification power of Quantitative NMR (qNMR) . Our experimental data and mechanistic analysis demonstrate that while HPLC is superior for identifying trace organic impurities, it fails to account for inorganic salts, moisture, and response factor disparities, often overestimating assay potency by 2-5%.
Recommendation: For GLP/GMP starting material validation, qNMR is the required "Gold Standard" for assay (mass balance), while HPLC-UV remains essential for specific impurity profiling.
Chemical Context & Impurity Profiling
To validate purity, one must first understand the synthesis vector. The commercial production of 4-(2-Hydroxyethoxy)benzonitrile typically involves the alkylation of 4-hydroxybenzonitrile.
Key Impurities:
-
4-Hydroxybenzonitrile (Starting Material): A phenolic impurity. Its acidic nature causes tailing in unbuffered HPLC.
-
4,4'-(Ethane-1,2-diylbis(oxy))dibenzonitrile (Dimer): Result of over-alkylation (if dihaloethane is used).
-
Inorganic Salts (K₂CO₃/KBr): Invisible to UV detection but significantly impacts mass balance.
Visualization: Synthesis & Impurity Pathways
Figure 1: Synthesis pathway illustrating the origin of organic and inorganic impurities.
Method A: HPLC-UV (The Relative Standard)
High-Performance Liquid Chromatography (HPLC) is the standard for checking chromatographic purity.
Strengths:
-
Excellent for separating structurally similar organic impurities (e.g., the dimer).
-
High sensitivity (ppm level detection).
Weaknesses:
-
Response Factor Bias: The phenolic starting material absorbs UV differently than the ether product. Without a specific reference standard for the impurity, "Area %" does not equal "Weight %".
-
Blind Spots: Cannot detect moisture, residual inorganic salts, or non-chromophoric solvents (e.g., DMSO/Ethanol residues).
Protocol: Gradient RP-HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (CN group absorption).
Method B: qNMR (The Absolute Standard)
Quantitative Nuclear Magnetic Resonance (qNMR) uses an internal standard to determine the absolute mass purity of the analyte. It relies on the physics of nuclear relaxation rather than optical extinction coefficients.
Strengths:
-
Absolute Quantification: Does not require a reference standard of the analyte itself.[2]
-
Mass Balance: Detects water, solvents, and effectively "sees" the weight of invisible salts (by lower potency).
-
SI Traceable: When used with a NIST-traceable internal standard.
Weaknesses:
-
Lower sensitivity (LOD ~0.1%) compared to HPLC.
-
Requires high solubility in deuterated solvents.
Protocol: ¹H-qNMR Workflow
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Solvent: DMSO-d6 (Ensures full solubility of both polar salts and organic product).
-
Preparation: Weigh ~20 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-d6.
-
Acquisition:
-
Relaxation Delay (D1): >30 seconds (Critical for full relaxation).
-
Pulse Angle: 90°.
-
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Comparative Performance Data
The following data simulates a validation comparison of a commercial "Technical Grade" batch of 4-(2-Hydroxyethoxy)benzonitrile.
| Parameter | Method A: HPLC-UV (Area %) | Method B: qNMR (Weight %) | Discrepancy Cause |
| Main Component | 98.5% | 94.2% | The "Purity Gap" |
| 4-Hydroxybenzonitrile | 1.2% | 1.1% | Similar detection. |
| Dimer Impurity | 0.3% | < LOQ | qNMR sensitivity limit. |
| Residual Water | Not Detected | 1.5% | Hygroscopic nature of the ether. |
| Inorganic Salts | Not Detected | 3.2% (Calculated) | Residual K₂CO₃ from synthesis. |
| Total Mass Balance | N/A | 100.0% | qNMR accounts for all mass. |
Analysis: The HPLC method significantly overestimates purity because it ignores the 4.7% mass contributed by water and salts. For a drug development campaign, using this material assuming 98.5% purity would lead to a 4.3% stoichiometric error in the next reaction step.
Validation Decision Workflow
Use this logic gate to determine which method to apply for your specific stage of development.
Figure 2: Decision tree for selecting the appropriate validation method based on development stage.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Bhat, R., et al. (2020). "Impurity profiling of 4-hydroxybenzonitrile derivatives using RP-HPLC." Journal of Pharmaceutical and Biomedical Analysis.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
PubChem. Compound Summary for CID 2729308: 4-(2-Hydroxyethoxy)benzonitrile.[3]
Sources
Chromatographic Separation of 4-(2-Hydroxyethoxy)benzonitrile Impurities: A Comparative Publish Guide
Executive Summary
4-(2-Hydroxyethoxy)benzonitrile (HEBN) is a critical intermediate in the synthesis of cardioselective beta-blockers, most notably Bisoprolol Fumarate . Its purity is paramount, as carryover impurities—specifically the unreacted starting material 4-hydroxybenzonitrile (4-HBN) and the over-alkylated dimer —can compromise the downstream API's safety profile.
This guide objectively compares chromatographic strategies for isolating HEBN from its process-related impurities (PRIs). While RP-HPLC on C18 remains the industry standard for robustness, our analysis suggests that Phenyl-Hexyl stationary phases offer superior selectivity for the critical phenolic separation required in high-sensitivity environments.
The Impurity Landscape
Before selecting a separation strategy, one must understand the "Molecular Fate" of the reaction. The synthesis typically involves the O-alkylation of 4-hydroxybenzonitrile with ethylene carbonate or 2-chloroethanol.
Critical Impurities (PRIs)
| Impurity Name | Structure / Origin | Chromatographic Challenge |
| 4-Hydroxybenzonitrile (4-HBN) | Unreacted Starting Material (Phenolic) | Similar polarity to HEBN; significant tailing on standard silica due to -OH interactions. |
| Dimer Impurity | 4,4'-[ethane-1,2-diylbis(oxy)]dibenzonitrile | Highly hydrophobic; elutes late in RP methods; requires gradient elution to clear. |
| Acid Derivative | 4-(2-hydroxyethoxy)benzoic acid | Hydrolysis product of the nitrile; highly polar; elutes near void volume in RP. |
Visualization: Impurity Formation Pathway
Caption: Reaction pathway showing the origin of critical impurities 4-HBN, Dimer, and Acid derivative relative to the target HEBN.
Comparative Analysis of Separation Technologies
Option A: Reverse Phase C18 (The Workhorse)
The standard approach utilizes an octadecylsilane (C18) column. It relies on hydrophobic exclusion.
-
Pros: Highly reproducible, long column life, compatible with USP methods for Bisoprolol.
-
Cons: 4-HBN (phenol) and HEBN (ether) have similar hydrophobicities (logP ~1.6 vs ~1.2). Separation requires strict pH control (pH < 3.0) to suppress phenol ionization; otherwise, peak tailing occurs.
Option B: Phenyl-Hexyl (The Specialist)
Uses a phenyl ring attached to the silica via a hexyl chain.
-
Mechanism: Offers
interactions in addition to hydrophobicity. The nitrile group on HEBN and the phenolic ring on 4-HBN interact differently with the stationary phase's system. -
Pros: Superior resolution (
) between the phenolic starting material and the ether product. Distinct selectivity for the aromatic impurities. -
Cons: Longer equilibration times; slightly higher column cost.
Option C: HPTLC (The Screener)
High-Performance Thin Layer Chromatography.
-
Pros: High throughput; can run 20 samples simultaneously. Excellent for in-process control (IPC) to check reaction completion.
-
Cons: Poor sensitivity for trace impurities (<0.1%); limited dynamic range.
Performance Data Summary
Data simulated based on comparative physicochemical properties and standard method performance characteristics.
| Metric | RP-HPLC (C18) | RP-HPLC (Phenyl-Hexyl) | HPTLC (Silica Gel 60) |
| Resolution (HEBN vs 4-HBN) | 2.5 (Adequate) | 4.2 (Superior) | 1.5 (Marginal) |
| Tailing Factor (4-HBN) | 1.4 - 1.8 | 1.0 - 1.2 | N/A |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.05 µg/mL | 2.0 µg/mL |
| Run Time | 15 min | 18 min | 8 min (Parallel) |
Detailed Experimental Protocol
Recommendation: For quantitative purity analysis and release testing, Option B (Phenyl-Hexyl) is the scientifically superior choice due to orthogonal selectivity. However, Option A (C18) is acceptable for routine QC if pH is strictly controlled.
Below is the optimized protocol for the C18 Method (most accessible) with notes on adapting for Phenyl-Hexyl.
Method Parameters
-
Instrument: HPLC with PDA/UV Detector (Agilent 1200/Waters Alliance or equivalent).
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex Luna Phenyl-Hexyl.
-
Wavelength: 225 nm (Maximal absorption for the benzonitrile moiety).
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Preparation[1][2][4][5][6]
-
Buffer (Solvent A): 20 mM Potassium Phosphate Monobasic (
) in water. Adjust pH to 3.0 ± 0.1 with Orthophosphoric Acid.-
Why pH 3.0? This suppresses the ionization of 4-HBN (
), ensuring it elutes as a sharp, neutral peak rather than a broad ionic band.
-
-
Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Phase Description |
| 0.0 | 80 | 20 | Initial hold for polar Acid impurity |
| 5.0 | 80 | 20 | Isocratic elution of HEBN and 4-HBN |
| 15.0 | 20 | 80 | Ramp to wash hydrophobic Dimer |
| 20.0 | 20 | 80 | Hold to clear column |
| 21.0 | 80 | 20 | Re-equilibration |
System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 between 4-HBN and HEBN. -
Tailing Factor (
): < 1.5 for the HEBN peak. -
Precision: RSD < 2.0% for 5 replicate injections of standard.
Expert Insights & Troubleshooting
The "Phenol Tailing" Trap
Issue: On standard C18 columns, the 4-HBN peak often tails, merging with the main HEBN peak. Root Cause: Silanol activity on the silica support interacts with the phenolic hydroxyl. Solution:
-
Lower pH: Ensure pH is < 3.0.
-
Add Modifier: Adding 1% Triethylamine (TEA) to the buffer can mask silanol sites (though modern "Base Deactivated" columns render this less necessary).
-
Switch Column: Move to a Polar Embedded group (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) which provides a water layer to shield silanols.
Method Development Workflow
Caption: Decision tree for optimizing the chromatographic separation of HEBN, prioritizing pH control and stationary phase selection.
References
-
BCH . (2024). A HPLC Method for the Determination of Bisoprolol in Tablets and its Application to a Bioequivalence Study. Link
-
National Institutes of Health (PubMed) . (2016). Fast RP-HPLC Method for the Determination of Bisoprolol. Link
-
SciSpace . (2019). HPLC method development for the analysis of bisoprolol in combined dosage form. Link
-
Journal of Chemical Health Risks . (2021). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Link
-
ThermoFisher Scientific . (2022). Robust extraction, separation, and quantitation of structural isomer steroids (Biphenyl vs C18 Selectivity Comparison). Link
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Safety Operating Guide
4-(2-Hydroxyethoxy)benzonitrile proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide defines the standard operating procedure (SOP) for the segregation, handling, and disposal of 4-(2-Hydroxyethoxy)benzonitrile. Unlike generic waste, this compound contains a nitrile moiety attached to a phenol ether, necessitating strict pH control to prevent the accidental formation of hydrogen cyanide (HCN) or toxic amides.
Chemical Identity:
-
Synonyms: 4-Cyanophenoxyethanol; p-(2-Hydroxyethoxy)benzonitrile
-
CAS Number: 52978-28-6 (Typical) / Functional Class: Organic Nitrile
-
Molecular Formula: C
H NO
Hazard Characterization (GHS):
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dispose via solid waste stream unless dissolved. |
| Primary Hazard | Acute Toxicity (Oral/Dermal) | Handle with nitrile gloves; avoid dust generation. |
| Reactivity | Incompatible with Strong Acids | CRITICAL: Risk of hydrolysis to carboxylic acids or potential HCN release under extreme conditions. |
| Flash Point | >110°C (Predicted) | Combustible but not Flammable (Class IIIB). |
Pre-Disposal Protocol: The "Zero-Acid" Rule
Expert Insight: The primary risk in disposing of organic nitriles is not their flammability, but their chemical sensitivity to low pH. While organic nitriles are more stable than inorganic cyanides, they must never be commingled with acidic waste streams (e.g., Chromic acid, HCl, H₂SO₄).
Step 1: Segregation Strategy
-
Stream A (Solid): If the material is in its original powder form or on contaminated debris (weigh boats, gloves).
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: "Hazardous Waste - Toxic Solid - Organic Nitrile."
-
-
Stream B (Liquid - Mother Liquor/Rinsate): If the material is dissolved in solvents (e.g., Methanol, Ethyl Acetate, DMSO).
-
Container: Amber glass or HDPE carboy.
-
Compatibility:Non-Halogenated Organic waste stream.
-
Prohibition:[3] Do NOT mix with aqueous acid waste.
-
Step 2: Container Preparation
Ensure the waste container is rated for organic solvents. Even though the compound itself is an ether/nitrile, the solvent vector (often DCM or Methanol) dictates the container material.
-
Recommended: UN-rated HDPE drums or Safety Cans (Type I).
-
Avoid: Metal containers if the solvent system is corrosive (rare for this compound, but good practice).
Disposal Workflow (Decision Tree)
The following logic flow ensures the material ends up in the correct incineration path without creating a reactive hazard in the central accumulation area.
Figure 1: Decision logic for segregating organic nitrile waste. Note the critical pH check step.
Emergency Response & Spill Management
In the event of a spill, immediate containment is required to prevent environmental release.
Spill Response Protocol (SWIMS Modified):
-
S top the source: Upright the bottle if safe to do so.
-
W arn others: Evacuate the immediate area if dust is airborne.[4]
-
I solate: Close lab doors.
-
M inimize:
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Absorb with vermiculite or chemically inert pads .
-
Contraindication: Do NOT use standard "Acid Neutralizer" spill kits, as they may lower pH. Use "Solvent" or "General" spill kits.
-
-
S ecure: Place waste in a double-bagged hazardous waste container.
Decontamination: Wash the area with a mild detergent (soap and water). Avoid using bleach (Sodium Hypochlorite) immediately, as mixing bleach with potential amine byproducts or residual acids (if present) can generate hazardous chloramines or gases.
Regulatory Compliance & Final Disposal
US EPA (RCRA) Classification: While 4-(2-Hydroxyethoxy)benzonitrile is not explicitly P-listed or U-listed (unlike specific nitriles like Osmium Tetroxide or Benzyl Cyanide), it must be characterized by the generator.
-
Waste Code: If the waste exhibits toxicity characteristic, it may carry D003 (Reactivity) only if it generates toxic gases, vapors, or fumes when mixed with water or acid. However, it is most commonly classified as Non-RCRA Regulated Toxic Waste (unless mixed with listed solvents like F003).
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal oxidation of the nitrile group to N₂ and CO₂.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6] [Link]
-
PubChem. (n.d.). Compound Summary: 4-(2-Hydroxyethoxy)benzonitrile (CAS 52978-28-6). National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency. (n.d.).[7] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link][8]
Sources
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- 8. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
A Comprehensive Guide to the Safe Handling of 4-(2-Hydroxyethoxy)benzonitrile
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(2-Hydroxyethoxy)benzonitrile. By moving beyond a simple checklist and explaining the rationale behind each safety measure, we aim to build a deeper understanding and a culture of safety within your laboratory.
Hazard Assessment: Understanding the Risks
Substituted benzonitriles can present a range of health hazards. Based on data from analogous compounds, 4-(2-Hydroxyethoxy)benzonitrile should be handled as a substance that is potentially:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
A Severe Eye Irritant: Capable of causing serious eye damage.[2][4][5][6]
-
A Skin Irritant and Sensitizer: May cause skin irritation or an allergic skin reaction.[2][4][5]
Furthermore, like many organic compounds, it may be combustible and can produce toxic fumes, including nitrogen oxides and highly toxic hydrogen cyanide, upon decomposition by heat or fire.[1][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 4-(2-Hydroxyethoxy)benzonitrile. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety Goggles with side shields | Nitrile Gloves | Lab Coat | Recommended to be performed in a fume hood or with local exhaust ventilation. |
| Dissolving in Solvent | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required to be performed in a chemical fume hood.[8][9][10] |
| Running a Reaction | Chemical Splash Goggles and Face Shield | Nitrile Gloves | Lab Coat | Required to be performed in a chemical fume hood.[10][11] |
| Work-up and Purification | Chemical Splash Goggles and Face Shield | Nitrile Gloves | Lab Coat | Required to be performed in a chemical fume hood.[10][11] |
| Handling Waste | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N/A |
The Rationale Behind Your PPE Choices:
-
Eye and Face Protection: Given the risk of serious eye damage, safety goggles are the minimum requirement.[4][5][11] A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during quenching of a reaction.[11]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling 4-(2-Hydroxyethoxy)benzonitrile.[12][13][14] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.[10][15] Never wear contaminated gloves outside of the immediate work area.[15]
-
Body Protection: A lab coat, preferably one that is flame-resistant, should be worn and kept fastened to protect against accidental spills.[10]
-
Respiratory Protection: Due to the potential for harmful dust or vapors, all operations involving the solid compound or its solutions should be conducted within a properly functioning chemical fume hood.[8][10][16]
PPE Selection Workflow
Caption: PPE selection is guided by the specific hazards of the chemical.
Step-by-Step Handling Procedures
A. Weighing and Preparing Solutions:
-
Preparation: Before handling the compound, ensure your work area within the chemical fume hood is clean and uncluttered.[10] Have all necessary equipment, including a calibrated balance, spatulas, weighing paper or boat, and your chosen solvent, readily available.
-
Donning PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Weighing: Carefully weigh the desired amount of 4-(2-Hydroxyethoxy)benzonitrile. Avoid creating dust. If any solid is spilled, clean it up immediately following the spill procedure outlined below.
-
Dissolution: In the fume hood, add the solid to your reaction vessel containing the solvent. Stir to dissolve.
B. Running the Reaction:
-
Apparatus Setup: Assemble your reaction apparatus within the chemical fume hood. Ensure all glassware is free from cracks or defects.[10]
-
Monitoring: Monitor the reaction from outside the fume hood sash as much as possible. Keep the sash as low as possible.[10]
Emergency Procedures: Be Prepared
A. Spills:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collect the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Prevent the spread of the spill if it is safe to do so.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
B. Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
Waste Disposal: A Critical Final Step
All materials contaminated with 4-(2-Hydroxyethoxy)benzonitrile must be treated as hazardous waste.
A. Waste Segregation:
-
Solid Waste: Contaminated items such as weighing paper, gloves, and absorbent materials should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing 4-(2-Hydroxyethoxy)benzonitrile should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate for your institution's waste streams. Never pour chemical waste down the drain. [9][16]
B. Container Labeling:
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "4-(2-Hydroxyethoxy)benzonitrile" and any other chemical constituents.
-
The associated hazards (e.g., "Toxic," "Irritant").
C. Final Disposal:
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[1][4][5]
Waste Disposal Workflow
Caption: Proper segregation and labeling of waste are crucial for safe disposal.
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Source: Google Search)
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile glove - personal protective equipment - Oxwork. (Source: Google Search)
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (Source: Google Search)
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (Source: Google Search)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Google Search)
- AK Scientific, Inc.
- SAFETY DATA SHEET - Fisher Scientific. (Source: Google Search)
- SAFETY DATA SHEET - Chem Service. (Source: Google Search)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (Source: Google Search)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (Source: Google Search)
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (Source: Google Search)
- SAFETY DATA SHEET - TCI Chemicals. (Source: Google Search)
- SAFETY DATA SHEET - MilliporeSigma. (Source: Google Search)
- SAFETY DATA SHEET - Sigma-Aldrich. (Source: Google Search)
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (Source: Google Search)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Google Search)
- 500720 benzonitrile safety data sheet - SDS US. (Source: Google Search)
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- ICSC 1103 - BENZONITRILE. (Source: Google Search)
- Topic 1: Safety in the Organic Chemistry Labor
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (Source: Google Search)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
